molecular formula C5H13I2N B1672026 (2-Iodoethyl)trimethylammonium iodide CAS No. 5110-69-0

(2-Iodoethyl)trimethylammonium iodide

カタログ番号: B1672026
CAS番号: 5110-69-0
分子量: 340.97 g/mol
InChIキー: HUOSDXNNLBQJLM-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Iodoethyl)trimethylammonium iodide, recognized by the CAS Registry Number 5110-69-0 and alternatively known as Iodocholine iodide , is a quaternary ammonium compound with the molecular formula C5H13I2N and a molecular weight of 340.97 g/mol . Its structure consists of a positively charged trimethylammonium group linked to a 2-iodoethyl chain, accompanied by an iodide counterion . This organoiodine compound is a stable solid under ambient temperatures but is typically hygroscopic and light-sensitive, requiring storage in cool, dark conditions to maintain stability . As a quaternary ammonium salt with an active iodine moiety, this compound is a valuable reagent in chemical synthesis and medicinal chemistry research. It is primarily used as a key building block for the preparation of more complex molecules . Its structural features make it a potential precursor for choline analogs, which are of interest in studying biochemical pathways and developing research compounds . The compound's mechanism of action in research settings often involves its ability to act as an alkylating agent, transferring the 2-iodoethyltrimethylammonium group to nucleophilic sites on target molecules . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

特性

CAS番号

5110-69-0

分子式

C5H13I2N

分子量

340.97 g/mol

IUPAC名

2-iodoethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C5H13IN.HI/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChIキー

HUOSDXNNLBQJLM-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCI.[I-]

正規SMILES

C[N+](C)(C)CCI.[I-]

外観

Solid powder

他のCAS番号

5110-69-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Iodocholine;  Iodocolina;  Neokathesin;  Jodcholin;  Sklerocholin;  Colidonio; 

製品の起源

United States
Foundational & Exploratory

Whitepaper: Mechanism of Action and Applications of (2-Iodoethyl)trimethylammonium Iodide in Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Iodoethyl)trimethylammonium iodide (CAS: 5110-69-0), frequently referred to as iodocholine iodide, is a potent, bifunctional alkylating agent. Characterized by a highly reactive alkyl iodide moiety and a permanently charged quaternary ammonium headgroup, this reagent is a cornerstone in advanced bioconjugation, protein engineering, and radiopharmaceutical synthesis. This technical guide explores the mechanistic causality of its alkylation reactions, providing researchers with self-validating protocols for site-specific cysteine modification and downstream analytical applications.

Chemical Architecture and Mechanistic Principles

The SN​2 Reaction Paradigm

The alkylation mediated by (2-iodoethyl)trimethylammonium iodide operates via a concerted bimolecular nucleophilic substitution ( SN​2 ) mechanism. The structural design of the molecule dictates its high reactivity:

  • The Leaving Group Causality: The ethyl carbon adjacent to the iodine atom acts as the electrophilic center. Iodine is an exceptional leaving group due to its large atomic radius and high polarizability. During the transition state, the iodine atom effectively disperses the developing negative charge, significantly lowering the activation energy ( Ea​ ) compared to chloro- or bromo- analogs.

  • Electrostatic Steering: The trimethylammonium group maintains a permanent positive charge regardless of the solvent pH. This provides high aqueous solubility and creates an electrostatic dipole that actively steers the molecule toward negatively charged nucleophilic centers (such as thiolate anions).

pH-Dependent Selectivity in Protein Alkylation

When modifying proteins, achieving absolute selectivity for cysteine over other nucleophiles (like lysine or the N-terminus) requires precise pH control.

  • The Causality of pH 8.0–8.5: The side chain of cysteine contains a thiol group (-SH) with a pKa​ of approximately 8.3. At pH 8.0–8.5, a significant fraction of the thiol population is deprotonated to form the highly reactive thiolate anion ( S− ).

  • Avoiding Off-Target Effects: Pushing the pH above 9.0 introduces a critical risk: the ϵ -amino groups of lysine residues ( pKa​ ~10.5) begin to deprotonate and compete as nucleophiles. Maintaining the reaction at pH 8.0–8.5 ensures the amines remain protonated and non-nucleophilic, establishing a self-regulating zone of selectivity.

Diagram 1: SN2 Mechanism of Cysteine Alkylation by (2-Iodoethyl)trimethylammonium iodide.

Key Applications in Research and Drug Development

Proteomic Engineering: The 4-Thialaminine Conversion

Alkylation of cysteine residues with this reagent yields 4-thialaminine (a thialysine analog). Because the quaternary ammonium group mimics the protonated ϵ -amino group of lysine, this modification introduces a permanent positive charge at the modification site. As demonstrated in seminal biochemical studies , this synthetic charge acts as a recognition site for trypsin, effectively creating a novel proteolytic cleavage site. This technique is invaluable for improving sequence coverage in mass spectrometry for cysteine-rich proteins.

Radiopharmaceutical Synthesis and Advanced Mass Spectrometry

Beyond proteomics, (2-iodoethyl)trimethylammonium iodide is utilized as a direct precursor in the synthesis of radiolabeled choline analogs (e.g., 18F or 125I derivatives) for PET and SPECT imaging . Furthermore, in advanced gas-phase mass spectrometry, electrospray ionization of this compound generates the iodiranium ion ( c−C2​H4​I+ ), which is used to probe alkene functional groups via ion-molecule reactions .

Quantitative Data Summaries

Table 1: Comparative Reactivity of Haloethyltrimethylammonium Derivatives | Reagent | Leaving Group | Relative SN​2 Rate | Optimal pH | Primary Product | | :--- | :--- | :--- | :--- | :--- | | (2-Chloroethyl)TMA | Chloride ( Cl− ) | Very Slow | 8.5 - 9.0 | 4-Thialaminine | | (2-Bromoethyl)TMA | Bromide ( Br− ) | Fast | 8.0 - 8.5 | 4-Thialaminine | | (2-Iodoethyl)TMA | Iodide ( I− ) | Very Fast | 7.5 - 8.5 | 4-Thialaminine |

Table 2: Physicochemical Properties of (2-Iodoethyl)trimethylammonium iodide | Property | Specification | | :--- | :--- | | CAS Number | 5110-69-0 | | Molecular Weight | 340.97 g/mol | | Chemical Formula | C5​H13​I2​N | | Target Mass Shift (Proteomics) | +86.0967 Da per modified Cysteine |

Experimental Protocol: Site-Specific Cysteine Alkylation

To guarantee scientific integrity, the following methodology is designed as a self-validating system , incorporating critical checkpoints to ensure reaction completion and prevent downstream analytical artifacts.

Reagents Required:

  • Target Protein (1-5 mg/mL) in 100 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Dithiothreitol (DTT) or TCEP (Reducing agents).

  • (2-Iodoethyl)trimethylammonium iodide (Freshly prepared 500 mM stock in water; protect from light).

  • Ellman’s Reagent (DTNB) for thiol quantification.

Step-by-Step Workflow:

  • Disulfide Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 45 minutes. Causality: Complete reduction of disulfide bonds is required to expose free sulfhydryl groups for alkylation.

  • Validation Checkpoint 1 (Thiol Quantification): Perform an Ellman's assay (DTNB) on a small aliquot. Measure absorbance at 412 nm to confirm the generation of free thiols.

  • Buffer Exchange (Optional but Recommended): Pass the reduced protein through a desalting column to remove excess DTT, which can compete with the protein for the alkylating agent.

  • Alkylation: Add (2-Iodoethyl)trimethylammonium iodide to achieve a 50-fold molar excess over the total thiol concentration. Incubate in the dark at room temperature for 30 minutes. Causality: Iodide compounds are photosensitive; dark incubation prevents radical-induced side reactions.

  • Reaction Quenching: Add β -mercaptoethanol to a final concentration of 50 mM to scavenge any unreacted alkylating agent.

  • Validation Checkpoint 2 (Mass Shift Verification): Analyze an intact protein aliquot via LC-MS. A successful reaction is validated by a mass shift of exactly +86.09 Da for every cysteine residue present in the sequence.

Diagram 2: Self-validating workflow for protein modification and LC-MS/MS analysis.

References

  • Title: 4-Thialaminine, a Strongly Basic Chemical Modification of Cysteine Source: Journal of Biological Chemistry (1972) URL: [Link]

  • Source: United States Patent Application Publication (US20050123475A1)
  • Title: Effects of Oxygenation on the Reactions of the Iodiranium Ion c-C2H4I+ with Unsaturated Compounds in the Gas Phase Source: Journal of the American Society for Mass Spectrometry (2020) URL: [Link]

Comprehensive Technical Guide and Safety Data Sheet for (2-Iodoethyl)trimethylammonium Iodide (CAS 5110-69-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Iodoethyl)trimethylammonium iodide (CAS 5110-69-0), commonly referred to as iodocholine iodide, is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three methyl groups and an iodoethyl chain[1]. As a structural analog of choline, it serves a dual purpose in modern scientific applications. In pharmacology and biochemistry, it acts as a bioactive probe for cholinergic receptors and lipid metabolism pathways[2][3]. In synthetic and analytical chemistry, it is a critical precursor for generating reactive gas-phase iodiranium ions for mass spectrometry[4] and functions as a biocompatible catalyst in green living radical polymerization (LRP)[5].

This whitepaper synthesizes the physicochemical properties, safety data, and field-proven experimental protocols associated with this highly versatile compound.

Chemical Identity and Physical Properties

Understanding the fundamental properties of iodocholine iodide is essential for optimizing its solubility and reactivity in both aqueous biological assays and organic synthetic workflows. Its ionic nature imparts strong surfactant properties and high solubility in polar solvents[1].

Table 1: Chemical Identity & Physicochemical Data

PropertyValue / Description
Chemical Name (2-Iodoethyl)trimethylammonium iodide
Common Synonyms Iodocholine iodide; Trimethyl-β-iodoethylammonium iodide; Ethanaminium, 2-iodo-N,N,N-trimethyl-, iodide (1:1)
CAS Number 5110-69-0
Molecular Formula C5H13I2N
Molecular Weight 340.97 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, and polar organic solvents

Safety Data and Hazard Mitigation (SDS Core)

As a quaternary ammonium salt containing reactive iodine, iodocholine iodide requires strict adherence to safety protocols to prevent degradation and ensure operator safety[1].

GHS Classification and Hazards

Based on standard classifications for reactive quaternary ammonium iodides, the compound acts as an irritant to mucosal membranes and skin[6][7].

Table 2: GHS Hazard Profile

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315 : Causes skin irritation
Eye Irritation Category 2H319 : Causes serious eye irritation
STOT (Single Exposure) Category 3H335 : May cause respiratory irritation
Handling and Storage Causality
  • Light Sensitivity: Storage in opaque, amber-glass containers is mandatory. Iodide ions ( I− ) are highly susceptible to photo-oxidation, yielding elemental iodine ( I2​ ). This degradation not only discolors the compound (turning it yellow/brown) but also introduces unwanted radical scavengers that can severely inhibit polymerization workflows.

  • Hygroscopicity: The highly polar quaternary ammonium cation readily forms hydrogen bonds with atmospheric moisture. The compound must be stored in a desiccator over anhydrous calcium sulfate or silica gel to prevent deliquescence, which would alter its effective molarity in quantitative assays.

Pharmacological and Biochemical Applications

Neuromuscular Junction Depolarization

Iodocholine acts as a depolarizing neuromuscular blocking agent. Structurally mimicking acetylcholine (ACh), it binds to nicotinic acetylcholine receptors (nAChRs) at the motor end-plate[3]. Because it is resistant to rapid hydrolysis by acetylcholinesterase, its binding causes a prolonged opening of the ion channel. This sustained sodium influx and potassium efflux prevents the repolarization of the muscle membrane, leading to a Phase I neuromuscular block characterized by initial fasciculations followed by flaccid paralysis[3][8].

NMJ_Pathway A Iodocholine (Agonist) B Nicotinic ACh Receptor (Motor End-Plate) A->B Binds C Conformational Change (Channel Opening) B->C Activates D Na+ Influx / K+ Efflux C->D Ion Flow E Sustained Depolarization (Neuromuscular Block) D->E Prevents Repolarization

Mechanism of iodocholine-induced sustained depolarization at the neuromuscular junction.

Antiparasitic Activity via Lipid Disruption

In Leishmania spp., the biosynthesis of phosphatidylcholine is heavily dependent on the uptake of exogenous choline[2]. Quaternary ammonium salts like iodocholine act as competitive structural analogs. By inhibiting choline kinase and related transport mechanisms, iodocholine starves the parasite of the metabolites required to synthesize and maintain its eukaryotic lipid membrane, leading to targeted cytotoxicity[2].

Advanced Analytical and Synthetic Applications

Gas-Phase Ion-Molecule Reactions (Mass Spectrometry)

In advanced mass spectrometry, iodocholine iodide is the premier precursor for generating the highly reactive iodiranium ion ( c−C2​H4​I+ )[4]. When subjected to electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), the intact cation undergoes a neutral loss of trimethylamine. The resulting iodiranium ion is utilized in ion-molecule reactions (IMR) to pinpoint the exact locations of double bonds in complex alkenes and unsaturated lipids through π -ligand exchange mechanisms[4].

MS_Workflow Step1 ESI Source Infusion of Iodocholine (0.1 mM) Step2 Precursor Ion Selection [M]+ m/z 214 Step1->Step2 Step3 Collision-Induced Dissociation (CID) Loss of Trimethylamine Step2->Step3 Step4 Iodiranium Ion Generation c-C2H4I+ (m/z 155) Step3->Step4 Step5 Ion-Molecule Reaction (IMR) Reaction with Alkenes Step4->Step5

Workflow for generating iodiranium ions via ESI-MS/MS using iodocholine iodide.

Green Living Radical Polymerization (LRP)

Iodocholine iodide serves as a non-toxic, metabolizable catalyst for green living radical polymerization[5]. Acting as a reversible chain transfer agent, the iodine atom is dynamically exchanged between the dormant polymer chain and the propagating radical. This minimizes termination events, allowing for the synthesis of low-polydispersity biocompatible polymethacrylates in environmentally friendly solvents like water and ethanol[5].

Experimental Protocols

Protocol 1: Generation of Iodiranium Ion via ESI-MS/MS

This self-validating protocol ensures the stable generation of the c−C2​H4​I+ ion for downstream structural elucidation[4].

Reagents & Equipment:

  • (2-Iodoethyl)trimethylammonium iodide (CAS 5110-69-0)

  • LC-MS grade Methanol and Ultrapure Water

  • Hybrid dual-pressure linear quadrupole ion-trap mass spectrometer (e.g., LTQ Orbitrap)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 mM solution of iodocholine iodide in a 50:50 (v/v) methanol/water mixture.

    • Causality: The high dielectric constant of water stabilizes the pre-formed quaternary ammonium cation, while methanol lowers droplet surface tension, facilitating efficient desolvation and a stable Taylor cone during ESI.

  • Sample Introduction: Infuse the solution into the ESI source via a syringe pump operating at a flow rate of 2 µL/min in positive ion mode.

  • Precursor Isolation: Tune the source conditions (e.g., heated capillary at 250 °C) to optimize the intact 2-iodoethyltrimethylammonium ion signal at m/z 214. Isolate this precursor ion using an isolation width of 1.0 Da.

  • Collision-Induced Dissociation (CID): Apply normalized collision energy to the isolated m/z 214 ion.

    • Causality: CID selectively cleaves the C-N bond—the weakest bond in this system relative to the stabilization provided by the neighboring iodine atom—forcing the neutral loss of trimethylamine (59 Da) and yielding the bridged cyclic iodiranium intermediate at m/z 155.

  • Ion-Molecule Reaction: Isolate the m/z 155 fragment and introduce the target neutral alkene gas into the collision cell to observe π -ligand exchange products.

Protocol 2: Biocompatible Green LRP of Functional Polymers

This protocol utilizes iodocholine iodide to achieve controlled polymerization with a narrow polydispersity index (PDI)[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk flask, dissolve the target monomer (e.g., methyl methacrylate), a radical initiator (e.g., AIBN), and iodocholine iodide catalyst in a green solvent system (e.g., water/ethanol).

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Complete removal is required to prevent premature termination of the propagating polymer chains.

  • Initiation: Backfill the flask with inert Argon gas and immerse it in a thermostated oil bath set to 70 °C to trigger the decomposition of the initiator.

  • Propagation & Monitoring: Allow the reaction to proceed, monitoring monomer conversion via 1H NMR aliquots. The iodocholine iodide will reversibly cap the active radical ends, keeping the active radical concentration low and preventing disproportionation.

  • Termination: Quench the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to ambient air.

References

  • Title: CAS 5110-69-0: Ethanaminium, 2-iodo-N,N,N-trimethyl-, iodide (1:1) Source: CymitQuimica URL: 1

  • Title: Effects of Oxygenation on the Reactions of the Iodiranium Ion c-C2H4I+ with Unsaturated Compounds in the Gas Phase Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: 4

  • Title: Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity Source: MDPI URL: 2

  • Title: The margin of safety of neuromuscular transmission Source: PubMed / NIH URL: 3

  • Title: Biocompatible Choline Iodide Catalysts for Green Living Radical Polymerization of Functional Polymers Source: MedChemExpress / ACS Macro Lett. URL: 5

  • Title: (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE — Chemical Substance Information Source: NextSDS URL: 6

Sources

The Molecular Architecture and Applied Dynamics of (2-Iodoethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Iodoethyl)trimethylammonium iodide (CAS 5110-69-0), frequently referred to as iodocholine iodide, is a highly reactive quaternary ammonium compound. Characterized by its permanent positive charge and a highly polarizable terminal iodine atom, this molecule serves as a critical linchpin in advanced mass spectrometry, the synthesis of radiolabeled diagnostics, and the development of bioactive therapeutic scaffolds. This technical guide deconstructs its structural characteristics, provides a self-validating protocol for its synthesis, and explores its mechanistic utility in modern biochemical and analytical workflows.

Structural Characteristics and Physicochemical Profiling

The structural integrity of (2-Iodoethyl)trimethylammonium iodide is defined by a central nitrogen atom covalently bonded to three methyl groups and one 2-iodoethyl chain, balanced by an iodide counterion 1.

From a mechanistic perspective, the quaternary ammonium core imparts high aqueous solubility and surfactant-like properties. Conversely, the carbon-iodine (C-I) bond on the ethyl spacer introduces a site of high electrophilicity. Iodine, being a large and highly polarizable halogen, acts as an exceptional leaving group. This dual nature—a stable, hydrophilic cationic head paired with a reactive, lipophilic tail—makes it an ideal precursor for nucleophilic substitution reactions and gas-phase ion generation.

Quantitative Physicochemical Data

To facilitate experimental design, the core quantitative properties of the compound are summarized below 2:

PropertyValue
Chemical Name (2-Iodoethyl)trimethylammonium iodide
Common Synonyms Iodocholine iodide; Trimethyl-β-iodoethylammonium iodide
CAS Registry Number 5110-69-0
Molecular Formula C₅H₁₃I₂N (or C₅H₁₃IN·I)
Molecular Weight 340.97 g/mol
Melting Point 229-231 °C (Decomposes)
Canonical SMILES C((C)C)CI.[I-]

Mechanistic Insights: Gas-Phase Ion Chemistry

In analytical chemistry, (2-Iodoethyl)trimethylammonium iodide is uniquely valuable for generating the iodiranium ion (c-C₂H₄I⁺) via Electrospray Ionization Mass Spectrometry (ESI-MS).

When subjected to Collision-Induced Dissociation (CID), the precursor ion (m/z 214) undergoes a highly specific fragmentation, losing neutral trimethylamine to form the three-membered iodiranium ring (m/z 155). This reactive intermediate is subsequently used in ion-molecule reactions to probe the structural isomers of alkenes. Depending on the alkene's structure, the reaction proceeds via a barrierless π-ligand exchange (kinetically favored) or an addition-elimination pathway (thermodynamically favored) 3.

G N1 (2-Iodoethyl)trimethylammonium Ion (m/z 214) N2 Collision-Induced Dissociation (CID) N1->N2 ESI-MS N3 Iodiranium Ion c-C2H4I+ (m/z 155) N2->N3 - N(CH3)3 N4 Ion-Molecule Reaction (+ Alkene) N3->N4 N5 Pathway A: π-Ligand Exchange (Barrierless) N4->N5 Kinetically Favored N6 Pathway B: Addition-Elimination (High Barrier) N4->N6 Thermodynamically Favored

Fragmentation pathway of (2-Iodoethyl)trimethylammonium to iodiranium ion and alkene reactions.

Experimental Methodology: Synthesis and Validation

To utilize this compound in sensitive MS applications or drug synthesis, high-purity batches must be prepared. The following protocol outlines a self-validating Finkelstein-type halogen exchange to synthesize the iodo-derivative from its bromo-analog.

Step-by-Step Synthesis Protocol

Objective: Complete conversion of (2-bromoethyl)trimethylammonium bromide to (2-iodoethyl)trimethylammonium iodide.

  • Reagent Preparation & Molar Excess: Dissolve 1.0 equivalent of (2-bromoethyl)trimethylammonium bromide in a 50:50 mixture of methanol and water. Add 5.0 equivalents of Potassium Iodide (KI). Causality: In polar protic solvents, the nucleophilicity of iodide is superior to bromide. However, because the reaction is reversible, applying a massive molar excess of KI leverages Le Chatelier's principle (mass action) to drive the equilibrium entirely toward the iodo-product.

  • Thermal Activation: Stir the solution under mild reflux (approx. 65°C) for 4 hours. Causality: The Sₙ2 displacement of the primary bromide requires activation energy. Heating increases the collision frequency and kinetic energy, ensuring the quantitative displacement of the bromide leaving group.

  • Isolation: Cool the reaction mixture to 4°C to induce crystallization. Filter the resulting white-to-off-white crystalline solid and wash with cold absolute ethanol to remove residual inorganic salts.

  • Self-Validating Analytical Step (ESI-MS): Prepare a 0.1 mM solution of the crude product in 50:50 methanol/water. Introduce via syringe pump (2 μL/min) into an ESI source operating in positive ion mode. Causality & Validation: The protocol validates itself if the MS spectrum shows a dominant precursor ion at m/z 214 (the 2-iodoethyltrimethylammonium cation). The complete absence of peaks at m/z 166 and 168 (the isotopic signature of the unreacted bromo-cation) confirms 100% conversion and validates the purity of the synthesized batch for downstream applications 3.

Broad-Spectrum Applications in Drug Development

Beyond analytical chemistry, the structural characteristics of (2-Iodoethyl)trimethylammonium iodide make it a highly sought-after reagent in pharmaceutical sciences:

  • PET Imaging Precursors: It serves as the non-radioactive standard and direct chemical precursor for Carbon-11 labeled choline. C-11 Choline is a critical radiotracer used in Positron Emission Tomography (PET) imaging to monitor lipid membrane synthesis rates, particularly in prostate and brain cancers 4.

  • Green Catalysis: The compound functions as a non-toxic, metabolizable "green" catalyst capable of driving the free radical polymerization of functional polymers used in targeted drug delivery systems 4.

  • Antimalarial Scaffold: Due to its structural homology to endogenous choline, iodocholine derivatives are actively investigated as potential antimalarial compounds. They act by competitively inhibiting the choline transport mechanisms essential for the Plasmodium parasite's phospholipid biosynthesis 2.

References

  • CAS Common Chemistry. "Ethanaminium, 2-iodo-N,N,N-trimethyl-, iodide (1:1)". American Chemical Society. URL:[Link]

  • LookChem. "Cas 5110-69-0, (2-iodoethyl)trimethylammonium iodide". LookChem Chemical Database. URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "Effects of Oxygenation on the Reactions of the Iodiranium Ion c-C2H4I+ with Unsaturated Compounds in the Gas Phase". ACS Publications. URL:[Link]

Sources

Role of (2-Iodoethyl)trimethylammonium iodide in synthesizing choline analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of (2-Iodoethyl)trimethylammonium iodide in Synthesizing Choline Analogs

This guide provides an in-depth technical exploration into the synthesis of choline analogs, with a specific focus on the strategic use of (2-Iodoethyl)trimethylammonium iodide. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides detailed experimental methodologies, and highlights the broad applicability of the resulting compounds.

Introduction: The Enduring Significance of Choline and its Analogs

Choline, a simple quaternary ammonium salt, is a vital nutrient essential for the structural integrity of cell membranes as a component of phosphatidylcholine, and for the synthesis of the neurotransmitter acetylcholine.[1][2] Its metabolic pathway, particularly the enzyme choline kinase (CHK), is frequently upregulated in malignant cells to meet the high demand for membrane biosynthesis during rapid proliferation.[1][3][4][5] This metabolic aberration has rendered choline and its analogs critical tools in both diagnostics and therapeutics.

Choline analogs have emerged as powerful agents in diverse fields:

  • Oncologic Imaging: Radiolabeled choline analogs, such as [¹¹C]Choline and [¹⁸F]Fluorocholine, are used as PET tracers for the noninvasive detection and monitoring of cancers, including prostate and brain tumors.[3][4][5]

  • Drug Development: Novel choline analogs are being investigated as potential anti-malarial drugs by interfering with the parasite's phospholipid biosynthesis.[6] Others show promise as inhibitors of choline kinase in Gram-positive bacteria like Streptococcus pneumoniae, presenting a novel antibiotic strategy.[7]

  • Drug Delivery: The unique properties of choline-based molecules are being leveraged to create ionic liquids and deep eutectic solvents that can enhance drug solubility and delivery.[8]

The synthesis of these diverse analogs requires robust and versatile chemical strategies. (2-Iodoethyl)trimethylammonium iodide serves as a cornerstone reagent in this endeavor, providing a direct and efficient route to introduce the core choline moiety.

The Key Reagent: (2-Iodoethyl)trimethylammonium iodide

(2-Iodoethyl)trimethylammonium iodide is a pre-formed quaternary ammonium salt that functions as a potent electrophilic building block. Its strategic value lies in its chemical architecture: an ethyl backbone is activated by a terminal iodide, an excellent leaving group, while the other end contains the fully formed trimethylammonium cation characteristic of choline.

This structure makes it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, allowing for the straightforward coupling of a wide variety of nucleophiles to the choline headgroup.

Table 1: Properties of (2-Iodoethyl)trimethylammonium iodide
PropertyValueSource
CAS Number 5110-69-0[9][10]
Molecular Formula C₅H₁₃I₂N[9]
Molecular Weight 340.97 g/mol [9]
Appearance Crystalline Solid[2]
Melting Point 229-231 °C (decomposes)[9]
Synonyms Iodocholine iodide[9][10]

The Core Synthetic Strategy: Mechanism and Versatility

The synthesis of choline analogs using (2-Iodoethyl)trimethylammonium iodide proceeds via the classic Menschutkin reaction, a specific type of Sₙ2 mechanism.[11] In this reaction, a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt. The principle extends to any suitable nucleophile.

Mechanism of Action:

  • Nucleophilic Attack: The lone pair of electrons from a nucleophile (e.g., an alcohol, thiol, or amine) attacks the electrophilic carbon atom bonded to the iodine.

  • Transition State: A five-coordinate transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-iodine bond breaking.

  • Inversion of Stereochemistry: If the carbon is chiral, an inversion of stereochemistry occurs (Walden inversion).

  • Product Formation: The iodide ion is expelled as the leaving group, resulting in the formation of a new covalent bond between the nucleophile and the ethyltrimethylammonium (choline) fragment.

This mechanism's efficiency is high due to the low steric hindrance at the primary carbon and the excellent leaving group ability of iodide.

Caption: Sₙ2 mechanism for choline analog synthesis.

Experimental Protocol: A General Procedure for Synthesis

This section provides a self-validating, generalized protocol for the synthesis of a choline analog from a generic nucleophile (Nu-H, such as an alcohol or thiol).

Pillar of Trustworthiness: This protocol is designed to be self-validating. Each step includes the scientific rationale, allowing researchers to adapt the methodology to their specific nucleophile with a clear understanding of the variables at play.

Materials and Reagents
  • (2-Iodoethyl)trimethylammonium iodide (Reagent)

  • Nucleophile of interest (e.g., substituted phenol, benzyl mercaptan)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, Acetone)

  • Non-nucleophilic base (e.g., K₂CO₃, NaH), if the nucleophile is protic

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Purification system (e.g., flash chromatography columns, recrystallization flasks)

  • Analytical instruments (NMR, LC-MS)

Step-by-Step Methodology
  • Preparation (Deprotonation of Nucleophile):

    • Step: If using a protic nucleophile (e.g., R-OH, R-SH), dissolve it in the anhydrous solvent within the reaction vessel under an inert atmosphere. Add 1.1 equivalents of a non-nucleophilic base (e.g., K₂CO₃).

    • Causality: The base deprotonates the nucleophile to generate the more reactive anionic nucleophile (e.g., R-O⁻), which significantly accelerates the Sₙ2 reaction. Anhydrous conditions are critical to prevent the base from being quenched by water.

  • Reaction Setup:

    • Step: To the solution of the activated nucleophile, add 1.0 equivalent of (2-Iodoethyl)trimethylammonium iodide.

    • Causality: Using a slight excess of the base ensures the nucleophile is fully activated for the reaction with the stoichiometric amount of the electrophile.

  • Reaction Execution:

    • Step: Stir the mixture at a controlled temperature (typically between room temperature and 80 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Causality: Polar aprotic solvents are chosen because they solvate the cation (K⁺, Na⁺) but not the anionic nucleophile, leaving it "naked" and highly reactive.[11] Gentle heating increases the reaction rate by providing the necessary activation energy, but excessive heat should be avoided to minimize side reactions.

  • Work-up and Isolation:

    • Step: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts (e.g., KI, excess K₂CO₃). Reduce the solvent volume under reduced pressure.

    • Causality: This removes the solid byproducts of the reaction. Evaporation of the solvent concentrates the crude product for purification.

  • Purification:

    • Step: Purify the crude product. For many quaternary ammonium salts, recrystallization from a solvent system like ethanol/ether is effective. Alternatively, flash column chromatography (using silica gel or a more polar stationary phase like alumina) can be employed.

    • Causality: Purification is essential to remove unreacted starting materials and any side products. Recrystallization is effective for highly crystalline products, while chromatography offers more versatile separation based on polarity.[11]

  • Characterization:

    • Step: Confirm the structure and purity of the final choline analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Causality: NMR spectroscopy will confirm the covalent structure and the presence of the characteristic trimethylammonium protons. HRMS provides an exact mass, confirming the elemental composition of the synthesized molecule.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Dissolve Nucleophile & Base in Anhydrous Solvent B 2. Add (2-Iodoethyl)trimethyl- ammonium iodide A->B C 3. Heat & Stir under Inert Atmosphere B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Filter Inorganic Salts D->E F 6. Concentrate Under Reduced Pressure E->F G 7. Purify by Recrystallization or Chromatography F->G H 8. Characterize by NMR & Mass Spec G->H I Pure Choline Analog H->I

Caption: General experimental workflow for choline analog synthesis.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. (2-Iodoethyl)trimethylammonium iodide and related alkyl halides require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be light-sensitive and hygroscopic.[12]

  • Incompatibilities: Avoid strong oxidizing agents.[12]

  • Decomposition: Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx) and hydrogen iodide.[12]

Conclusion

(2-Iodoethyl)trimethylammonium iodide stands out as a highly effective and versatile reagent for the synthesis of novel choline analogs. Its pre-formed quaternary ammonium structure and activated ethyl iodide group provide a direct and efficient pathway for attaching the choline headgroup to a diverse range of molecular scaffolds via a robust Sₙ2 mechanism. The analogs produced through this methodology are crucial for advancing research in oncologic imaging, anti-parasitic and anti-bacterial drug discovery, and innovative drug delivery systems. By understanding the core chemical principles and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this key building block to develop the next generation of diagnostics and therapeutics.

References

  • Calas, M., et al. (2011). Choline Analogues in Malaria Chemotherapy. PMC - NIH. Available at: [Link]

  • Galloway, N. R., & Wiemer, A. J. (2017). Choline Kinase, A Novel Drug Target for the Inhibition of Streptococcus pneumoniae. PMC. Available at: [Link]

  • Rajagopal, S. (1991). Synthesis of tritium labelled choline analogs. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Li, N., et al. (2019). Applications of Choline-based Ionic Liquids in Drug Delivery. ResearchGate. Available at: [Link]

  • DeGrado, T. R., et al. (2001). Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers. Journal of Nuclear Medicine. Available at: [Link]

  • DeGrado, T. R., et al. (2001). Synthesis and Evaluation of 18F-Labeled Choline Analogs as Oncologic PET Tracers. The Journal of Nuclear Medicine. Available at: [Link]

  • Gliozzi, M., et al. (2023). Choline metabolism and its implications in cancer. Frontiers in Oncology. Available at: [Link]

  • DeGrado, T. R., et al. (2001). Chemical structures of positron-labeled choline analogs. ResearchGate. Available at: [Link]

  • LookChem. (2-iodoethyl)trimethylammonium iodide. Available at: [Link]

  • Vaia. Choline, a component of the phospholipids in cell membranes, can be prepared by SN2 reaction of trimethylamine with ethylene oxide. Available at: [Link]

  • ResearchGate. Chemical structures of reported radiolabeled choline analogues. Available at: [Link]

  • Google Patents. WO2019070678A1 - Methods for inhibiting conversion of choline to trimethylamine (tma).
  • Jastrzębska, A., et al. (2018). Optimisation of [11C]-choline synthesis. Nuclear Medicine Review. Available at: [Link]

  • SNMMI. (2012). 11C-Choline Procedure Guideline. Available at: [Link]

  • Di Iulio, J. L., & O'Brien, W. F. (1994). Effect of the choline acetyltransferase inhibitor (2-benzoylethyl)-trimethylammonium iodide (BETA) on human placental prostaglandin release and phospholipase A2 activity. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2004). [11C]Choline. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • ResearchGate. Highly efficient automated synthesis of [C-11]choline for multi dose utilization. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (Iodomethyl)trimethylammonium iodide. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (2-(Ethylthio)ethyl)trimethylammonium iodide. Available at: [Link]

  • Pandey, U., et al. (2018). Design, synthesis and biological evaluation of choline based SPECT imaging agent: Ga(iii)-DO3A-EA-Choline. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Fixed-Charge Derivatives Using (2-Iodoethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The introduction of a fixed positive charge into a molecule is a critical strategy in drug design and development. It can profoundly influence a compound's physicochemical properties, including solubility, cell permeability, and target engagement. (2-Iodoethyl)trimethylammonium iodide is a versatile and efficient reagent for this purpose, enabling the covalent attachment of a quaternary ammonium group—structurally analogous to the headgroup of choline—onto various nucleophilic substrates. This guide provides an in-depth exploration of the underlying chemistry, detailed experimental protocols, and expert insights into the preparation of these permanently charged derivatives. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them to novel substrates with a high degree of confidence.

The Strategic Importance of Fixed-Charge Moieties

In medicinal chemistry, modifying a lead compound to improve its drug-like properties is a foundational task. Introducing a permanent cationic charge via quaternization offers several strategic advantages:

  • Enhanced Aqueous Solubility: The ionic nature of quaternary ammonium salts significantly improves solubility in physiological media, which is often a prerequisite for bioavailability.

  • Targeted Delivery: Many biological systems, such as the choline transporter system, recognize and actively transport quaternary ammonium compounds. This can be exploited for cell-specific or organ-specific drug delivery, for instance, in the development of oncologic PET tracers.[1]

  • Modulation of Pharmacokinetics: The permanent charge prevents passive diffusion across biological membranes, altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. This can be used to prolong circulation time or restrict a drug's action to a specific compartment.

  • Mechanism of Action: For certain targets, such as nicotinic acetylcholine receptors, a cationic center is essential for binding and eliciting a biological response.

(2-Iodoethyl)trimethylammonium iodide serves as an ideal reagent for this molecular engineering, providing a pre-packaged, positively charged moiety ready for conjugation.

The Reagent: (2-Iodoethyl)trimethylammonium Iodide

Before proceeding to protocols, understanding the reagent is paramount.

PropertyValue
Chemical Name (2-Iodoethyl)trimethylammonium iodide
Synonyms Iodocholine iodide
CAS Number 5110-69-0[2][3]
Molecular Formula C₅H₁₃I₂N
Molecular Weight 340.97 g/mol
Appearance Solid
Melting Point 229-231 °C (decomposes)[2]

The key to its reactivity lies in the ethyl iodide moiety. The carbon atom adjacent to the iodine is highly electrophilic, making it an excellent target for nucleophilic attack. The C-I bond is relatively weak, and the iodide ion (I⁻) is an exceptional leaving group, facilitating the reaction.

The Core Mechanism: S_N2 Alkylation

The formation of fixed-charge derivatives using this reagent proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[4] This reaction, a variant of the well-known Menschutkin reaction, involves the direct attack of a nucleophile on the electrophilic carbon of the iodoethyl group.

Caption: S_N2 reaction mechanism for nucleophilic substitution.

Causality Behind the Reaction:

  • Nucleophile (Nu:): The reaction is driven by a nucleophile (e.g., the lone pair on a tertiary amine, a deprotonated thiol, or a phenoxide) attacking the electrophilic carbon. The strength of the nucleophile directly impacts the reaction rate.

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred. These solvents can solvate the charged species, stabilizing the transition state and the final product, without interfering with the nucleophile.[4] Using protic solvents like alcohols can solvate the nucleophile, reducing its reactivity.

  • Steric Hindrance: As with all S_N2 reactions, steric bulk around the nucleophilic center can significantly slow down or even prevent the reaction.[5] This is a critical consideration when selecting substrates.

Experimental Protocols

Safety First: (2-Iodoethyl)trimethylammonium iodide is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Quaternization of a Tertiary Amine

This protocol details the synthesis of a new quaternary ammonium salt from a tertiary amine, a common step in creating choline analogs or modifying drug candidates.

G A 1. Dissolve Tertiary Amine in Anhydrous Solvent B 2. Add (2-Iodoethyl)trimethylammonium Iodide A->B C 3. Heat Reaction Mixture (e.g., 50-70°C) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Product Precipitation/ Isolation D->E F 6. Wash with Cold Solvent (e.g., Diethyl Ether) E->F G 7. Dry Product under Vacuum F->G H 8. Characterize (NMR, MS, MP) G->H

Caption: General workflow for amine quaternization.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the tertiary amine substrate (1.0 eq) in anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).

    • Expert Insight: Dry solvents are crucial as water can interfere with the reaction and make product isolation more difficult.[5]

  • Reagent Addition: Add (2-Iodoethyl)trimethylammonium iodide (1.1 to 1.5 eq) to the stirred solution. A slight excess of the alkylating agent ensures the complete conversion of the starting amine.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C. The optimal temperature will depend on the nucleophilicity of the amine. Less reactive amines may require higher temperatures or longer reaction times.

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, more polar spot (which will be the quaternary salt) indicates reaction progression.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The quaternary ammonium product, being a salt, is often insoluble in the reaction solvent and may precipitate. If no precipitate forms, or to maximize recovery, add an anti-solvent like anhydrous diethyl ether or ethyl acetate with vigorous stirring to induce precipitation.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and residual solvent.[4]

  • Drying: Dry the purified solid product under high vacuum to remove all traces of solvent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point can also serve as an indicator of purity.

Table of Representative Reaction Conditions:

Nucleophile (Tertiary Amine)SolventTemperature (°C)Time (h)Typical Yield (%)
N,N-DimethylethanolamineMeCN604-6>90
TriethylamineDMF701285-95
PyridineMeCN508>90
Aromatic Amine (e.g., DMAP)DMF802470-85
Protocol 2: S-Alkylation of a Thiol

This protocol is applicable for labeling cysteine residues in proteins or for synthesizing thioether-linked fixed-charge derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the thiol-containing substrate (1.0 eq) in a suitable solvent like DMF.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution at 0 °C. Stir for 20-30 minutes to ensure complete formation of the thiolate anion.

    • Expert Insight: The thiol must be converted to its conjugate base, the more nucleophilic thiolate, for the reaction to proceed efficiently. The choice of base is critical to avoid side reactions.

  • Reagent Addition: Add a solution of (2-Iodoethyl)trimethylammonium iodide (1.2 eq) in DMF dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: The product is a salt and will likely remain in the aqueous phase. The purification of such polar, charged molecules can be challenging. Methods include:

    • Reverse-Phase HPLC: A C18 column with a water/acetonitrile gradient (containing an ion-pairing agent like TFA or formic acid) is often effective.

    • Lyophilization: After extraction to remove non-polar impurities, the aqueous layer containing the product can be freeze-dried to yield the crude salt.[7]

Troubleshooting and Optimization

  • Low or No Reactivity:

    • Cause: The nucleophile may be too weak or sterically hindered.

    • Solution: Increase the reaction temperature, prolong the reaction time, or switch to a more polar solvent like DMF or DMSO. For protonated nucleophiles (like thiols or phenols), ensure a strong enough base is used for complete deprotonation.

  • Formation of Side Products:

    • Cause: For primary or secondary amines, over-alkylation is a common problem, leading to a mixture of secondary, tertiary, and quaternary products.[8][9]

    • Solution: This reagent is best suited for nucleophiles that cannot be further alkylated, such as tertiary amines or thiols. If using primary/secondary amines is unavoidable, careful control of stoichiometry and the use of a large excess of the amine may favor mono-alkylation, but separating the resulting mixture is often difficult.

  • Difficult Product Isolation:

    • Cause: The quaternary ammonium salt product may be soluble in the reaction solvent or form an oil instead of a precipitate.

    • Solution: Try a wider range of anti-solvents (e.g., acetone, ethyl acetate, hexane). If precipitation fails, remove the solvent under reduced pressure and attempt purification by column chromatography (using a polar stationary phase like silica with a polar eluent system, e.g., DCM/Methanol/NH₄OH) or by preparative HPLC.

Conclusion

(2-Iodoethyl)trimethylammonium iodide is a powerful and straightforward reagent for introducing a fixed positive charge into a wide array of molecules. By understanding the underlying S_N2 mechanism and carefully selecting reaction conditions—particularly solvent, temperature, and, where necessary, a base—researchers can efficiently synthesize novel choline analogs and other permanently charged derivatives. These protocols provide a solid foundation for exploration, enabling chemists in the pharmaceutical and life sciences to precisely modulate molecular properties and advance the development of new therapeutic agents and research tools.

References

  • Rajagopal, S. (1991). Synthesis of tritium labelled choline analogs. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1970). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]

  • Li, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • DeGrado, T. R., et al. (2001). Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers. Journal of Nuclear Medicine. [Link]

  • Hauser, C. R., et al. (1951). 2-methylbenzyldimethylamine. Organic Syntheses. [Link]

  • Clark, J. (2015). Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1973). New quaternization method.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • DeGrado, T. R., et al. (2001). Chemical structures of positron-labeled choline analogs. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 5110-69-0,(2-iodoethyl)trimethylammonium iodide. LookChem. [Link]

  • Bandar, J. S., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Various Authors. (2013). How can I react methyl iodide with triethylamine and isolate the product with high purity? ResearchGate. [Link]

  • Chae, H., & Paquette, L. A. (2008). Nucleophilic cationization reagents. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete protein derivatization with (2-Iodoethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for protein derivatization using (2-Iodoethyl)trimethylammonium iodide (IET). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the alkylation of cysteine residues. This guide provides in-depth, experience-based insights into common experimental challenges and their solutions.

Introduction to IET Derivatization

(2-Iodoethyl)trimethylammonium iodide is a positively charged, water-soluble alkylating agent primarily used to modify free sulfhydryl groups on cysteine residues. This modification introduces a fixed positive charge, which can be advantageous for downstream applications such as mass spectrometry (improving ionization and altering fragmentation patterns) and protein purification. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the electrophilic carbon atom of IET, displacing the iodide leaving group to form a stable thioether bond.[1][2]

Troubleshooting Guide: Incomplete Derivatization

Incomplete or failed derivatization is a common hurdle. This section addresses the most frequent symptoms and provides a logical, step-by-step approach to identify and resolve the underlying issues.

dot

Caption: Troubleshooting Decision Tree for IET Derivatization.

Q1: My mass spectrometry results show a mix of modified and unmodified peptides, or no modification at all. What is the most likely cause?

The most common cause of incomplete alkylation is suboptimal reaction pH.

  • Expertise & Experience: The SN2 reaction requires the cysteine's sulfhydryl group (-SH) to be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile.[1] The pKa of a typical cysteine thiol in a protein is around 8.3. Therefore, the reaction efficiency increases dramatically at a pH close to or slightly below this pKa.

  • Recommendation: Ensure your reaction buffer is maintained at a pH between 7.5 and 8.5 . Below this range, the thiol is protonated and less reactive. Above this range, the risk of side reactions with other residues (like lysine) and hydrolysis of the reagent increases.[1][3] Use non-nucleophilic buffers like phosphate, HEPES, or bicarbonate. Avoid Tris buffer, as its primary amine can compete with the protein for the alkylating agent.

Q2: I've confirmed my pH is correct, but the derivatization is still inefficient. What should I check next?

The stability and concentration of the IET reagent are the next critical factors.

  • Expertise & Experience: Iodo-containing compounds can be sensitive to light and hydrolysis.[4] A reagent that has degraded will have significantly lower reactivity. Furthermore, the reaction kinetics depend on having a sufficient molar excess of the alkylating agent to drive the reaction to completion.

  • Recommendation: Always prepare IET solutions fresh before each experiment. Store the solid, powdered reagent in a desiccator, protected from light. For the reaction, use a 10- to 20-fold molar excess of IET over the total concentration of free cysteine thiols.

Q3: I performed a reduction step with DTT/TCEP to break disulfide bonds, but the subsequent alkylation failed. Why?

Residual reducing agent in your sample will quench the IET reagent.

  • Expertise & Experience: Reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) contain free thiols or phosphines, respectively, which are highly nucleophilic. They will react with and consume the IET far more rapidly than the protein's cysteines, effectively preventing your desired modification.

  • Recommendation: The reducing agent must be removed after the reduction step and before the addition of IET. This is typically achieved through buffer exchange using a desalting column (e.g., a spin column) or dialysis.[5]

Q4: My protein is known to have several cysteines, but only one or two are being modified. What does this suggest?

This strongly suggests an issue with protein conformation and cysteine accessibility.

  • Expertise & Experience: In a protein's native, folded state, many cysteine residues may be buried within the hydrophobic core or participating in disulfide bonds.[2] The IET reagent can only modify residues that are solvent-exposed.

  • Recommendation: To ensure all cysteines are available for modification, the protein must be fully denatured and reduced. Perform the reaction in the presence of a strong denaturant, such as 6 M Guanidine-HCl or 8 M Urea . Include a reducing agent like 10 mM DTT for 1 hour at 37°C prior to its removal and the addition of IET.[6]

Frequently Asked Questions (FAQs)

Q: What are the main side reactions to be aware of with IET?

While highly specific for cysteines at optimal pH, iodine-containing reagents like IET and iodoacetamide (IAA) can react with other nucleophilic residues, especially under non-ideal conditions (e.g., high pH, high concentration).[7] The most common off-target modifications occur at the side chains of methionine, histidine, lysine, and the N-terminal amino group.[3][8][9] These side reactions can complicate data analysis, particularly in mass spectrometry.[10]

Q: How can I verify that my derivatization was successful?

There are two primary methods to validate the extent of derivatization:

  • Mass Spectrometry (MS): This is the most definitive method. In the MS spectrum of the intact protein or digested peptides, you should observe a mass shift corresponding to the addition of the (2-ethyl)trimethylammonium group (C₅H₁₂N⁺), which has a monoisotopic mass of 102.1283 Da . Incomplete modification will result in observing both the original and the modified mass peaks.[11][12]

  • Ellman's Reagent Assay: This colorimetric assay quantifies the number of free sulfhydryl groups remaining in the solution after the reaction.[13] A successful derivatization will consume all free thiols, resulting in a near-zero reading in the Ellman's assay compared to an untreated control sample.[14][15]

Q: Can I use IET for quantitative proteomics?

Yes, but with caution. While IET itself is not an isotopic label, related strategies like iodo-TMT combine cysteine-reactive chemistry with isobaric mass tags for quantitative workflows.[5] When using IET, ensure that the derivatization reaction goes to completion across all samples to avoid introducing variability. Incomplete and differential labeling will compromise quantitative accuracy.

Key Parameter Summary

ParameterRecommended ConditionRationale & Notes
pH 7.5 - 8.5Optimizes the concentration of the reactive thiolate anion.[1]
Buffer Phosphate, HEPES, BicarbonateAvoid nucleophilic buffers like Tris.
IET Reagent Prepare fresh for each useIodide compounds can degrade, losing reactivity.[4]
Molar Excess 10-20x over free thiolsDrives the reaction to completion.
Denaturant 6 M Guanidine-HCl or 8 M UreaEnsures all cysteine residues are accessible.
Reducing Agent Remove before adding IETDTT/TCEP will quench the alkylating reagent.[5]
Temperature Room Temperature (20-25°C)Sufficient for the reaction; higher temps can increase side reactions.[3]
Incubation Time 30-60 minutes (in the dark)Protects the light-sensitive reagent.

Protocols

dot

ExperimentalWorkflow prep 1. Sample Preparation (Protein in Buffer) denature 2. Denaturation & Reduction (Add Urea/Gdn-HCl + DTT) prep->denature incubate_reduce 3. Incubate (e.g., 60 min, 37°C) denature->incubate_reduce remove_dtt 4. Remove Reducing Agent (Desalting Column) incubate_reduce->remove_dtt alkylate 5. Alkylation (Add fresh IET solution) remove_dtt->alkylate incubate_alkylate 6. Incubate in Dark (e.g., 45 min, RT) alkylate->incubate_alkylate quench 7. Quench Reaction (Optional: add DTT/BME) incubate_alkylate->quench validate 8. Validation / Downstream Analysis (Ellman's Assay or Mass Spec) quench->validate

Caption: Standard Experimental Workflow for IET Derivatization.

Protocol 1: Standard IET Derivatization of a Protein Sample

This protocol is designed for a 1 mg protein sample and assumes complete modification is desired.

  • Protein Solubilization: Dissolve ~1 mg of your protein in 500 µL of a buffer containing 6 M Guanidine-HCl, 100 mM HEPES, pH 8.0.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the solution for 1 hour at 37°C to reduce all disulfide bonds.

  • Removal of Reducing Agent: Equilibrate a desalting spin column (e.g., with a 7 kDa MWCO) with the same buffer (6 M Guanidine-HCl, 100 mM HEPES, pH 8.0) but without DTT. Apply the reduced protein sample to the column and centrifuge according to the manufacturer's instructions to exchange the buffer and remove DTT.

  • Alkylation: Immediately before use, prepare a 100 mM solution of IET in water. Assuming your protein has an approximate molecular weight of 50 kDa and contains 5 cysteine residues, you have ~20 nmol of protein and ~100 nmol of cysteines. Add a 20-fold molar excess of IET (~2 µmol, or 20 µL of the 100 mM stock).

  • Incubation: Incubate the reaction mixture for 45 minutes at room temperature in the dark (wrap the tube in aluminum foil).

  • Quenching (Optional): To stop the reaction, you can add DTT to a final concentration of 20 mM to quench any excess IET.[6]

  • Downstream Processing: The sample is now ready for buffer exchange into a buffer suitable for your downstream application (e.g., digestion buffer for proteomics, storage buffer).

Protocol 2: Validation using Ellman's Reagent (DTNB)

This protocol allows you to quantify the remaining free thiols after derivatization.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB (Ellman's Reagent) in 1 mL of Reaction Buffer.[15]

    • Cysteine Standard: Prepare a 1.5 mM standard of L-cysteine in Reaction Buffer for generating a standard curve.

  • Prepare Samples:

    • Control Sample: Take an aliquot of your protein before the alkylation step (after DTT removal) and dilute it in the Reaction Buffer.

    • Test Sample: Take an aliquot of your protein after the alkylation and quenching steps and dilute it to the same concentration as the control.

  • Assay:

    • In a 96-well plate or cuvettes, add 50 µL of the DTNB solution to 250 µL of your diluted samples (Control, Test, and a buffer blank).

    • Mix and incubate for 15 minutes at room temperature.[13]

  • Measurement: Measure the absorbance at 412 nm.

  • Analysis: The absorbance of the Test Sample should be near zero (similar to the buffer blank), while the Control Sample should show a strong yellow color and high absorbance. This confirms the consumption of free thiols during the alkylation reaction. The concentration can be calculated using the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹.[15]

References

  • Jocelyn, P. C. (1987). Spectrophotometric assay of thiols. Methods in Enzymology, 143, 44-67.
  • Hale, J. E., Beidler, J., & Jaskiewicz, J. (2004). A systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Analytical Biochemistry, 333(1), 1-14.
  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with Ellman's reagent. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Available at: [Link]

  • Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411-2423.
  • Secher, A., & Dunbar, A. J. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1338-1349. Available at: [Link]

  • Parker, C. E., & Warren, M. R. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of The American Society for Mass Spectrometry, 28(9), 1836-1845.
  • Wang, L. H., & Li, L. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(10), 2095-2104. Available at: [Link]

  • University of Victoria - Genome BC Proteomics Centre. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • MacDonald, J. I., et al. (2019). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 10(3), 868-876.
  • Taylor, M. T., et al. (2019). A protein functionalization platform based on selective reactions at methionine residues.
  • Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Available at: [Link]

  • Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology, 7(2).
  • Protocols.io. (2026). Mass Spectrometry of Protein Post-Translational Modifications Protocol. Available at: [Link]

  • Chen, Y., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(4), 1836-1846.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
  • Nemes, P., & Fenselau, C. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 18(2), 346-357.
  • Haight Jr, G. P., & Johansson, L. (1968). The Complex Formation of Tin (II) with Iodide in Aqueous Solution. Acta Chemica Scandinavica, 22, 961-972.
  • Gerasimchuk, N. N., et al. (2017). Complex Formation in the System Bis[2-(trimethylammonio)ethyl] Succinate Diodide-Iodine in Solutions and in Crystal. Russian Journal of General Chemistry, 87(8), 1779-1788.
  • Davies, M. J. (2016). Determination of oxidative protein modifications using mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 965-973.
  • Smith, J. B., & Smith, D. L. (1990). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Biomedical & Environmental Mass Spectrometry, 19(6), 397-400.
  • Khan, I., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. ChemBioChem, 25(23), e202400508.
  • Gholipour, S., et al. (2020). Mechanistic insights into the key role of methylammonium iodide in the stability of perovskite materials. RSC Advances, 10(35), 20839-20846.
  • JPT Peptide Technologies. (n.d.). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Available at: [Link]

  • Yang, M. (2025). Trouble recovering peptides after iodoTMT enrichment - Why No Detectable Peptide?
  • Bouich, A., et al. (2021). Stability Improvement of Methylammonium Lead Iodide Perovskite Thin Films by Bismuth Doping.
  • Siddiq, K., et al. (2023). Stability of Iodine in Differently Iodised Salts. Pakistan BioMedical Journal, 5(5), 1-5.

Sources

Technical Support Center: (2-Iodoethyl)trimethylammonium Iodide Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving (2-Iodoethyl)trimethylammonium iodide (CAS 5110-69-0). This compound is a highly reactive quaternary ammonium alkyl halide used extensively in mass spectrometry, synthetic chemistry, and neurochemical research[1].

Due to the combination of a highly hygroscopic quaternary ammonium headgroup and a photolabile alkyl iodide moiety, this reagent is notoriously unstable. This guide provides field-proven protocols and mechanistic insights to help you build a self-validating system for handling and storing this sensitive compound.

Part 1: Mechanistic Troubleshooting & Causality

To prevent degradation, we must first understand the chemical causality behind it. (2-Iodoethyl)trimethylammonium iodide degrades via three primary vectors:

  • Photolysis (Light-Induced Degradation): The carbon-iodine (C-I) bond is relatively weak, with a bond dissociation energy of approximately 234 kJ/mol. Exposure to ambient ultraviolet (UV) or visible light induces homolytic cleavage of this bond, generating highly reactive iodine radicals. These radicals rapidly dimerize to form molecular iodine (I₂), which manifests as a yellow or brown discoloration in the solid powder or solution[2][3].

  • Hydrolysis (Moisture-Induced Degradation): Quaternary ammonium salts are inherently hygroscopic. If exposed to ambient humidity, the absorbed water acts as a nucleophile. The strongly electron-withdrawing, positively charged nitrogen activates the adjacent β -carbon, facilitating an S_N2 nucleophilic substitution that displaces the iodide ion. This yields choline ((2-hydroxyethyl)trimethylammonium) and hydroiodic acid (HI), which lowers the pH and autocatalytically accelerates further decomposition[4][5].

  • Thermal Degradation: Prolonged exposure to room temperature or heat provides the kinetic energy required to trigger dealkylation (demethylation) or Hofmann elimination, leading to the irreversible loss of the quaternary ammonium structure[6].

degradation_pathways A (2-Iodoethyl)trimethylammonium Iodide (Intact) B Photolysis (UV/Visible Light) A->B Photon Absorption C Hydrolysis (Moisture/H2O) A->C Hygroscopic Absorption D Thermal Stress (Heat > 4°C) A->D Kinetic Energy E Homolytic C-I Cleavage Formation of I2 (Yellow/Brown) B->E F SN2 Substitution Formation of Choline + HI C->F G Demethylation / Elimination Loss of Quaternary Structure D->G

Mechanistic pathways of (2-Iodoethyl)trimethylammonium iodide degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My newly purchased powder has a slight yellowish tint. Is it degraded? A: Yes. A yellow tint is a direct physical indicator of free molecular iodine (I₂), confirming that photolytic or thermal degradation has initiated[2]. Self-Validation Tip: Dissolve a 1 mg test sample in anhydrous methanol. If the solution retains a distinct yellow hue, the batch has degraded. While acceptable for some qualitative pilot tests, quantitative applications (like MS calibration) require pristine white crystals.

Q2: Can I store aqueous solutions of this compound for long-term use? A: Absolutely not. Aqueous environments guarantee continuous S_N2 hydrolysis, converting the active compound into choline and HI[4]. Always prepare aqueous working solutions immediately before use. For short-term liquid storage (under 48 hours), use anhydrous, degassed solvents (e.g., anhydrous acetonitrile) and store at -20°C in the dark.

Q3: What is the best way to thaw the reagent before an experiment? A: The most common handling error is opening a cryo-stored vial immediately after removing it from the freezer. This causes ambient moisture to condense directly onto the hygroscopic powder, instantly initiating hydrolysis. Correct Procedure: Place the sealed vial in a benchtop desiccator at room temperature for 30–60 minutes to thermally equilibrate before breaking the seal.

Q4: Why does the compound degrade significantly faster in basic solutions? A: In alkaline conditions, the high concentration of hydroxide ions (OH⁻) acts as a potent nucleophile, drastically accelerating the displacement of the iodide group. Furthermore, basic conditions promote Hofmann elimination, stripping the quaternary ammonium group entirely.

Part 3: Standard Operating Protocol (SOP) for Storage and Handling

To ensure experimental trustworthiness and reproducibility, implement this self-validating protocol for receiving, aliquoting, and storing the reagent.

Phase 1: Receipt and Inspection

  • Visual Validation: Inspect the original container immediately upon arrival. The powder must be white or colorless.

  • Environment Setup: Transfer the unopened bottle to a glovebox filled with dry argon or nitrogen. If a glovebox is unavailable, utilize a benchtop desiccator cabinet purged with inert gas.

Phase 2: Aliquoting (The "Single-Use" Strategy)

  • Preparation: Pre-weigh dark amber glass vials (to block UV/visible light) equipped with PTFE-lined caps.

  • Transfer: Inside the inert atmosphere, divide the bulk powder into single-use aliquots (e.g., 5–10 mg per vial). Causality: This prevents repeated freeze-thaw cycles and limits ambient moisture exposure to the master batch.

  • Purging: Gently blow a stream of dry argon over the open vial for 10 seconds before capping. Argon is heavier than air and effectively displaces residual oxygen and moisture.

  • Sealing: Seal the caps tightly and wrap the junction tightly with Parafilm.

Phase 3: Long-Term Storage

  • Desiccation: Place the sealed amber vials inside a secondary container (e.g., a sealed Nalgene jar) filled with indicating silica gel desiccant.

  • Cryo-Storage: Store the secondary container in a -20°C freezer (or -80°C for multi-year storage).

sop_workflow Step1 1. Visual Validation Confirm powder is white/colorless Step2 2. Inert Atmosphere Transfer to Argon/N2 Glovebox Step1->Step2 Step3 3. Aliquoting Divide into single-use amber vials Step2->Step3 Prevents Moisture Absorption Step4 4. Argon Purge & Seal Displace O2/H2O and cap with PTFE Step3->Step4 Prevents Photolysis Step5 5. Secondary Containment Place in jar with indicating desiccant Step4->Step5 Prevents Oxidation Step6 6. Cryo-Storage Store at -20°C to -80°C Step5->Step6 Prevents Thermal Degradation

Self-validating workflow for the aliquoting and long-term storage of the reagent.

Part 4: Quantitative Data & Troubleshooting Summary

The following table synthesizes the critical degradation factors, their physical indicators, and the required preventative measures.

Degradation VectorPrimary MechanismPhysical/Chemical IndicatorPrevention StrategyTolerance Level
Light (UV/Vis) Homolytic C-I bond cleavagePowder turns yellow or brown (I₂ formation)Amber vials, foil wrapping, dark storageZero tolerance for quantitative assays
Moisture (H₂O) S_N2 Hydrolysis / Nucleophilic attackClumping of powder, pH drop in solutionArgon/N₂ purging, desiccator, PTFE capsHighly sensitive; use anhydrous solvents
Temperature Demethylation / Hofmann eliminationLoss of assay activity, amine odorStore at -20°C or lowerStable for <24h at 25°C; degrades rapidly >40°C
Oxygen Oxidation of iodide to iodate/I₂Gradual yellowing over timeInert gas blanket (Argon preferred)Moderate; secondary to moisture/light
References
  • Effects of Oxygenation on the Reactions of the Iodiranium Ion c-C2H4I+ with Unsaturated Compounds in the Gas Phase Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

  • Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis TU Delft Repository / Water Research[Link]

  • Multifunctionality of Iodinated Halogen-Bonded Polymer: Biodegradability, Radiopacity, Elasticity, Ductility, and Self-Healing Ability ACS Biomaterials Science & Engineering[Link]

  • Chemistry of Iodine in Containment Nuclear Regulatory Commission (NRC)[Link]

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants PubMed / Water Research[Link]

Sources

Technical Support Center: Troubleshooting (2-Iodoethyl)trimethylammonium Iodide (IETMA) Tagging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation and Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult on the optimization of (2-Iodoethyl)trimethylammonium iodide (IETMA)—also known as iodocholine—derivatization.

IETMA is a powerful alkylating agent used to introduce a permanent positive charge (a quaternary ammonium group) to nucleophilic sites, primarily cysteinyl thiols. This derivatization dramatically enhances electrospray ionization (ESI) sensitivity, yielding a characteristic mass shift and a highly detectable ion (m/z 214) during mass spectrometry[1]. However, because the reaction relies on a delicate SN2 nucleophilic substitution, it is highly susceptible to environmental interference, reagent degradation, and kinetic bottlenecks[2].

Below is our authoritative troubleshooting guide, designed to help you diagnose low yields, understand the underlying chemical causality, and implement self-validating protocols.

Diagnostic Workflow: IETMA Yield Optimization

IETMA_Troubleshooting Start Low IETMA Tagging Yield Detected via MS Check1 Is the IETMA reagent yellow or clumpy? Start->Check1 Fix1 Reagent degraded (I2 release). Use fresh, stark-white powder. Check1->Fix1 Yes Check2 Are you using Tris or Glycine buffer? Check1->Check2 No Success Optimal Alkylation (>95% Yield) Fix1->Success Fix2 Amine competition. Switch to HEPES or Phosphate. Check2->Fix2 Yes Check3 Did you use DTT or BME as the reducing agent? Check2->Check3 No Fix2->Success Fix3 Thiol competition. Switch to TCEP (thiol-free). Check3->Fix3 Yes Check4 Is the reaction pH < 8.0? Check3->Check4 No Fix3->Success Fix4 Poor thiolate formation. Adjust pH to 8.0 - 8.5. Check4->Fix4 Yes Check4->Success No Fix4->Success

Logical troubleshooting workflow for optimizing IETMA derivatization yields in mass spectrometry.

Frequently Asked Questions (FAQs)

Q: I followed the standard alkylation protocol, but my tagging yield is below 20%. What is the most common culprit? A: The most frequent cause of low yield is buffer incompatibility . If your sample matrix contains Tris or glycine, the primary amines in these buffers will act as competing nucleophiles. The carbon adjacent to the iodine in IETMA is highly electrophilic due to the inductive pull of the quaternary amine. Consequently, Tris will scavenge the IETMA reagent before it can react with your target analyte[3]. Causality Fix: Switch to an amine-free buffer system such as 50–100 mM HEPES, sodium phosphate, or ammonium bicarbonate.

Q: I am using DTT to reduce disulfide bonds prior to tagging, but my IETMA tagging is incomplete. Why? A: Dithiothreitol (DTT) and beta-mercaptoethanol (BME) contain free sulfhydryl groups. Because IETMA is explicitly designed to alkylate thiols, DTT will competitively consume the reagent. If you use 5 mM DTT, you are introducing 10 mM of competing thiols into the matrix. Causality Fix: Substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) . TCEP reduces disulfides efficiently via a phosphine-mediated mechanism but lacks thiol groups, completely eliminating competitive alkylation.

Q: Can I perform the tagging reaction at physiological pH (7.4) to preserve native protein structures? A: You can, but the reaction kinetics will be severely compromised. The SN2 attack requires the thiol to be in its highly nucleophilic thiolate anion form (S⁻). The pKa of a typical cysteine thiol is ~8.3. At pH 7.4, only ~10-15% of the thiols are deprotonated, leading to sluggish kinetics and low yield. Causality Fix: Elevate the pH to 8.0–8.5 . This ensures >50% thiolate formation, driving the reaction to completion within 45 minutes. Do not exceed pH 9.0, as this accelerates reagent hydrolysis and triggers off-target alkylation of primary amines (e.g., lysine residues)[2].

Q: My IETMA powder has a slight yellowish tint. Is the reagent still viable? A: No. A yellow or brown tint indicates the release of free molecular iodine (I2) due to moisture exposure and photodegradation. IETMA must be stark white. Hydrolyzed reagent not only lowers the effective concentration of the electrophile but also introduces oxidative side reactions (converting your carefully reduced thiols back into disulfides). Causality Fix: Always store IETMA desiccated at -20°C, protected from light. Reconstitute immediately before use. Never store aqueous stock solutions.

Quantitative Analysis of Reaction Parameters

To ensure reproducibility, compare your current setup against the optimal parameters outlined below. Deviations from the optimal state directly impact the thermodynamic and kinetic success of the derivatization.

ParameterSuboptimal ConditionOptimal ConditionMechanistic Consequence of Suboptimal Choice
Buffer System Tris-HCl or GlycineHEPES or NH₄HCO₃Primary amines in Tris/Glycine act as competitive nucleophiles, scavenging the IETMA reagent.
Reducing Agent DTT or BMETCEPThiol-based reducers consume the alkylating agent. TCEP is a phosphine and does not compete.
Reaction pH pH < 7.5 or pH > 9.0pH 8.0 – 8.5Low pH prevents thiolate (S⁻) formation. High pH accelerates reagent hydrolysis and off-target amine alkylation.
Reagent State Yellowish / Pre-dissolvedStark white / FreshYellowing indicates I₂ release, leading to oxidative side-reactions (disulfide reformation) and low yield.
Phase Separation High salt / UncontrolledControlled ACN/WaterIETMA can induce sugaring-out/salting-out phase separations in complex matrices, trapping analytes[4].
Self-Validating Experimental Protocol: Cysteine Derivatization

To guarantee scientific integrity, an experimental protocol must be self-validating. The workflow below incorporates a specific quenching step . Without quenching, unreacted IETMA will continue to alkylate off-target residues (like N-termini) during subsequent sample dry-down or LC-MS injection, leading to heterogeneous data.

Materials Required:

  • Amine-free Buffer: 100 mM HEPES, pH 8.2

  • Reducing Agent: 50 mM TCEP stock (prepared fresh in water)

  • Tagging Reagent: IETMA (Stark white powder, stored at -20°C)

  • Quenching Agent: 100 mM DTT stock (prepared fresh in water)

  • Control Standard: BSA digest (to validate >95% alkylation efficiency via MS)

Step-by-Step Methodology:

  • Sample Preparation & Internal Control: Dissolve your protein/peptide analyte in 100 mM HEPES (pH 8.2). In a parallel tube, prepare 10 µg of a standard BSA digest as an internal validation control.

  • Reduction: Add TCEP to a final concentration of 5 mM. Vortex gently and incubate at 37°C for 30 minutes to fully reduce all disulfide bonds.

  • Reagent Preparation (Critical Timing): Immediately before the next step, weigh out IETMA and dissolve it in LC-MS grade water to create a 150 mM stock. Verify the solution is completely colorless.

  • Alkylation (Tagging): Add the fresh IETMA stock to your sample to achieve a final concentration of 15 mM (a 3x molar excess over TCEP). Incubate in the dark at room temperature for exactly 45 minutes.

  • Quenching (Self-Validation Step): To precisely halt the reaction and prevent off-target amine alkylation, add DTT to a final concentration of 20 mM. The massive excess of DTT thiols will instantly scavenge all remaining IETMA. Incubate for 15 minutes at room temperature.

  • Cleanup: Desalt the sample using C18 Spin Columns or an SP3 protocol to remove the HEPES buffer, quenched reagent byproducts, and excess DTT prior to MS analysis.

References
  • Effects of Oxygenation on the Reactions of the Iodiranium Ion c-C2H4I+ with Unsaturated Compounds in the Gas Phase Journal of the American Society for Mass Spectrometry - ACS Publications[Link]

  • A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations by Indirect Derivatization MDPI [Link]

  • Derivatization Methods in GC and GC/MS IntechOpen[Link]

  • Application of sugaring-out extraction for the determination of sulfonamides in honey ResearchGate[Link]

Sources

Removing excess (2-Iodoethyl)trimethylammonium iodide from peptide mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing Excess (2-Iodoethyl)trimethylammonium Iodide from Peptide Mixtures

Mechanistic Overview

(2-Iodoethyl)trimethylammonium iodide is a powerful alkylating agent utilized by researchers to introduce a fixed positive charge to peptides, typically via covalent reaction with cysteine thiols or N-terminal amines. This fixed-charge derivatization significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry and directs fragmentation during Electron Transfer Dissociation (ETD), yielding superior sequence coverage[1][2].

However, the unreacted reagent is a low-molecular-weight, permanently charged quaternary ammonium salt. Because ESI is a competitive process, this highly surface-active salt will rapidly migrate to the surface of ESI droplets, outcompeting the target peptides for available charge[1][3]. If not rigorously removed prior to downstream analysis, it causes catastrophic ion suppression, rendering the mass spectrometer completely blind to the derivatized peptides.

Process Visualization

Workflow Mix Crude Reaction Mixture (Peptides + Excess Reagent) Decision Select Cleanup Strategy Mix->Decision SPE Polymeric SPE (HLB) Hydrophobic Retention Decision->SPE Standard Peptides Scavenger Thiol-Scavenger Resin Covalent Capture Decision->Scavenger Hydrophilic Peptides SEC Size Exclusion (SEC) MWCO Separation Decision->SEC Large Peptides (>3kDa) Wash Aqueous Wash (Elutes Excess Reagent) SPE->Wash Filter Centrifugation (Removes Resin-Bound Reagent) Scavenger->Filter Spin Desalting Spin Column (Reagent Retained in Matrix) SEC->Spin Elute Organic Elution (Recovers Peptides) Wash->Elute MS LC-MS/MS Analysis (Enhanced ETD/CID) Elute->MS Filter->MS Spin->MS

Workflow for the removal of excess (2-Iodoethyl)trimethylammonium iodide prior to MS analysis.

Frequently Asked Questions (FAQs)

Q: Why do I lose my peptide signal completely if I inject the crude derivatization mixture? A: The intact (2-iodoethyl)trimethylammonium cation has an m/z of 214 and possesses an extremely high gas-phase basicity[3][4]. It monopolizes the droplet surface during ESI, preventing the transfer of protons to your peptides. This results in near-total ion suppression, meaning the detector will only register the reagent mass and its fragments.

Q: Can I use standard C18 ZipTips for cleanup? A: It is highly risky. Standard C18 relies strictly on hydrophobic interactions. The addition of the trimethylammonium group inherently decreases the hydrophobic character of your peptide[1]. If your target peptide is short or naturally hydrophilic, the derivatized version will likely fail to retain on C18 and will wash out alongside the excess reagent. We recommend polymeric reversed-phase resins (e.g., Oasis HLB) or covalent scavenging.

Q: How do I know if the reagent has been completely removed before ruining my LC column? A: Implement a self-validation check. Spot 1 µL of your final wash fraction onto a MALDI target or perform a quick direct-infusion ESI-MS. Look for the m/z 214 peak (intact cation) or its common elimination fragment at m/z 97[4]. Do not proceed to peptide elution or LC injection until these peaks are at baseline noise levels.

Troubleshooting Guide

SymptomRoot CauseCausality & Solution
Low peptide recovery after SPE Peptide is too hydrophilic to retain on the stationary phase.Cause: The fixed positive charge decreases the hydrophobic character of the molecule[1].Solution: Switch to a Thiol-Scavenger resin. Covalent capture relies on electrophile-nucleophile reactivity, entirely bypassing the need for hydrophobic retention.
Persistent m/z 214 peak in MS1 Incomplete removal of the alkylating agent.Cause: The SPE bed volume was overloaded, or the aqueous wash volume was insufficient to clear the highly soluble salt.Solution: Increase the 0.1% TFA wash volume by 3x. Ensure the SPE capacity exceeds the total mass of peptide + residual reagent.
Unexpected mass shifts (+76 Da) Over-alkylation or side reactions with other nucleophiles.Cause: While highly selective for thiols at low pH, prolonged exposure at pH > 8 can cause the iodoethyl group to react with primary amines (N-terminus or Lysine).Solution: Strictly control the reaction pH (typically 7.5-8.0) and quench the reaction precisely at 60 minutes.

Quantitative Comparison of Cleanup Strategies

MethodMechanismIdeal Peptide SizeReagent Removal EfficiencyPeptide Recovery
Polymeric SPE (HLB) Hydrophobic / Hydrophilic Balance> 800 Da95 - 99%70 - 90% (Sequence dependent)
Thiol-Scavenger Resin Covalent CaptureAny Size> 99%90 - 98% (Highly consistent)
Size Exclusion (SEC) Molecular Weight Cut-Off> 3,000 Da85 - 95%80 - 90%

Validated Experimental Protocols

Protocol A: Thiol-Scavenger Resin Cleanup (Recommended for Hydrophilic Peptides)

Causality Focus: This method uses a solid-phase polymer functionalized with highly nucleophilic thiol groups. It covalently captures the electrophilic (2-iodoethyl)trimethylammonium iodide, removing it from the liquid phase. Because it does not rely on peptide hydrophobicity, it prevents the loss of short, highly polar derivatized peptides.

  • Quench Avoidance: To the 50 µL crude derivatization mixture, do not add liquid DTT (which would react to create another soluble charged adduct that still requires removal). Instead, proceed directly to solid-phase scavenging.

  • Resin Addition: Add 5-10 mg of polymer-bound triphenylmethanethiol resin (or equivalent silica-thiol) directly to the reaction tube. The molar capacity of the resin must be at least 5x the total moles of the initial iodo-reagent used.

  • Incubation: Shake the suspension vigorously at room temperature for 45 minutes. Mechanism: The solid-phase thiols will outcompete any remaining peptide functional groups, covalently binding the excess reagent to the macroscopic resin beads.

  • Separation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the resin.

  • Self-Validation & Recovery: Carefully aspirate the supernatant containing the purified peptide. Validation Check: Run a micro-BCA assay on a 2 µL aliquot of the supernatant. A positive protein signal confirms the peptide remained in the liquid phase and was not non-specifically adsorbed to the resin.

  • Final Prep: Dilute the supernatant with 0.1% Formic Acid prior to LC-MS/MS injection.

Protocol B: Polymeric Reversed-Phase SPE (Oasis HLB)

Causality Focus: Polymeric sorbents have a higher surface area and dual retention mechanisms (hydrophilic and lipophilic) compared to silica-based C18. This compensates for the increased polarity of the fixed-charge peptide, ensuring it stays bound while the permanently charged reagent washes away.

  • Conditioning: Pass 1 mL of 100% Methanol through the HLB cartridge to solvate the polymer bed, followed by 1 mL of 0.1% Trifluoroacetic acid (TFA) in water to equilibrate.

  • Loading: Dilute the crude reaction mixture 1:10 in 0.1% TFA to ensure the pH is < 3.0. Load slowly (1 drop/sec) onto the cartridge. Mechanism: Low pH ensures all acidic residues on the peptide are protonated, maximizing the overall hydrophobicity of the peptide.

  • Washing: Wash with 3 mL of 0.1% TFA in water. The highly polar, permanently charged reagent has zero affinity for the resin in aqueous conditions and will elute.

  • Self-Validation Check: Collect the final 100 µL of the wash step. Perform a direct-infusion ESI-MS scan. If the m/z 214 peak is >5% of the base peak, repeat the wash step with an additional 1 mL of 0.1% TFA.

  • Elution: Elute the derivatized peptide using 500 µL of 60% Acetonitrile / 0.1% TFA.

  • Drying: Lyophilize or vacuum-centrifuge the eluate to dryness before resuspending in LC-MS loading buffer.

Sources

Minimizing side reactions during (2-Iodoethyl)trimethylammonium iodide labeling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions During (2-Iodoethyl)trimethylammonium Iodide Labeling

Welcome to the Technical Support Center for (2-Iodoethyl)trimethylammonium iodide (IETMA) labeling. IETMA is a specialized iodine-containing alkylating agent used to introduce a permanent positive charge (trimethylammonium group) to nucleophilic residues—primarily cysteine thiols. This modification drastically enhances ionization efficiency in mass spectrometry (MS) and enables targeted peptide tracking.

However, like all iodine-based alkylators, IETMA is highly reactive. Without strict kinetic and thermodynamic control, researchers frequently encounter massive unspecific side effects, including off-target alkylation, reagent degradation, and sample oxidation. This guide is designed to help you troubleshoot these mechanisms and implement a self-validating labeling protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a significant neutral loss in my MS/MS spectra after IETMA labeling, and why is my sequence coverage dropping? The Causality: You are likely observing Methionine alkylation . Iodine-containing reagents are highly susceptible to reacting with the thioether group of methionine when used in excess. This bimolecular nucleophilic substitution ( SN​2 ) forms a highly labile sulfonium ion. During Electrospray Ionization (ESI) or Collision-Induced Dissociation (CID), this sulfonium ion undergoes a prominent neutral loss of the modified side chain. This fragmentation suppresses the sequence-specific backbone ions, strongly decreasing the identification rates of methionine-containing peptides [1]. The Fix: Strictly limit the IETMA-to-thiol molar ratio to 10:1 or 20:1. Do not use the massive excesses (e.g., 100:1) commonly seen in standard iodoacetamide protocols.

Q2: My cysteine labeling efficiency is low, and MS analysis of my buffer detects vinyltrimethylammonium. What happened to my reagent? The Causality: Your reaction buffer pH was too high, triggering a Hofmann elimination . The trimethylammonium group on IETMA is strongly electron-withdrawing, which increases the acidity of the adjacent β -hydrogens. If the pH exceeds 8.5, hydroxide ions ( OH− ) in the buffer can abstract a β -hydrogen, expelling the iodide leaving group via an E2 elimination mechanism. This destroys your IETMA reagent, converting it into vinyltrimethylammonium. Worse, this byproduct acts as a Michael acceptor, which can react with thiols through a completely different pathway, altering your reaction kinetics. The Fix: Maintain strict pH control. The optimal window for cysteine thiolate reactivity without triggering elimination is pH 7.5–8.0.

Q3: I am seeing non-specific labeling on Lysine, Histidine, and the peptide N-terminus. How do I improve cysteine specificity? The Causality: Alkylation is driven by nucleophilicity. At pH 8.0, the cysteine thiol is deprotonated to a highly reactive thiolate anion, making it the most potent nucleophile in the protein [2]. However, if the reaction is allowed to proceed for too long, or if the reagent concentration is too high, the local concentration of IETMA forces reactions with less nucleophilic primary amines (Lysine, N-terminus) and imidazoles (Histidine). The Fix: Time is a critical parameter. Quench the reaction strictly after 30 to 45 minutes using an excess of a reducing agent like Dithiothreitol (DTT) to scavenge all unreacted IETMA.

Q4: Does ambient light exposure really affect the alkylation reaction? The Causality: Yes. The carbon-iodine (C-I) bond in IETMA is photolabile. Exposure to ambient laboratory light induces homolytic cleavage of this bond, generating highly reactive iodine radicals. These radicals rapidly oxidize free cysteine thiols into sulfenic or sulfonic acids. Once oxidized, the cysteine can no longer act as a nucleophile, permanently preventing alkylation and ruining your quantitation. The Fix: Always perform the incubation step in the dark (e.g., wrap the reaction tube in aluminum foil).

Quantitative Troubleshooting Data

To aid in rapid spectral and biochemical troubleshooting, refer to the table below summarizing the primary side reactions associated with IETMA.

Side Reaction / IssueTarget ResidueMechanism / CausalityPrimary CauseSolution
Methionine Alkylation Methionine SN​2 attack by thioether forming a labile sulfonium ion.Reagent excess (>50x molar ratio).Limit IETMA to 10-20x molar excess.
Hofmann Elimination Reagent (IETMA)Base-catalyzed E2 elimination of β -hydrogen and iodide.Buffer pH > 8.5.Buffer strictly to pH 7.5–8.0.
Off-Target Amination Lys, His, N-termForced SN​2 attack by weaker nucleophiles.Prolonged reaction time (>60 min).Quench with DTT at 30-45 mins.
Thiol Oxidation CysteinePhotolytic generation of iodine radicals oxidizing thiols.Light exposure during incubation.Incubate in complete darkness.

Mechanistic & Workflow Visualizations

Reaction Pathways of IETMA

The diagram below illustrates the kinetic competition between the desired target alkylation and the two most common side reactions (Methionine alkylation and Hofmann elimination).

ReactionPathways IETMA IETMA Reagent Cys Cysteine (Target) IETMA->Cys pH 7.5-8.0 Met Methionine (Off-Target) IETMA->Met Excess Reagent Base High pH (> 8.5) IETMA->Base OH- Attack TargetAdduct Thioether Adduct (Stable Label) Cys->TargetAdduct MetAdduct Sulfonium Ion (Neutral Loss) Met->MetAdduct Elimination Vinyltrimethylammonium (Elimination) Base->Elimination

Reaction pathways of IETMA: Target cysteine alkylation vs. methionine and elimination side reactions.

Optimized Decision Tree & Workflow

Follow this logic path to ensure a self-validating experimental setup.

ProtocolLogic Step1 1. Reduce Disulfides (TCEP/DTT, 37°C) Step2 2. Verify Buffer pH Step1->Step2 PHGood pH 7.5 - 8.0 (Optimal) Step2->PHGood PHBad pH > 8.5 (Risk: Elimination) Step2->PHBad Step3 3. Add IETMA (10-20x Molar Excess) PHGood->Step3 ExcessBad >50x Excess (Risk: Met Alkylation) Step3->ExcessBad Step4 4. Incubate in Dark (RT, 30-45 min) Step3->Step4 LightBad Light Exposure (Risk: Radical Oxidation) Step4->LightBad Step5 5. Quench Reaction (Add Excess DTT) Step4->Step5

Step-by-step decision tree for IETMA labeling, highlighting critical control points to avoid errors.

Self-Validating Experimental Protocol: Optimized IETMA Labeling

This methodology ensures that each step validates the conditions required for the next, minimizing the risk of sample loss or artifact generation.

Materials Required:

  • Protein/Peptide sample (1–5 mg/mL)

  • Alkylation Buffer: 100 mM HEPES or Tris-HCl, pH 7.8

  • Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine) stock

  • Labeling Reagent: Freshly prepared 100 mM IETMA in Alkylation Buffer

  • Quenching Agent: 500 mM DTT stock

Step-by-Step Methodology:

  • Buffer Exchange & pH Validation: Ensure your protein is in the Alkylation Buffer.

    • Validation Check: Spot 1 µL of the protein solution onto a micro-pH strip. Visually confirm the pH is strictly between 7.5 and 8.0. Adjust with dilute HCl or NaOH if necessary.

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds. (TCEP is preferred over DTT for the reduction step as it does not contain thiols that will compete for the IETMA reagent).

  • Reagent Preparation (Time-Sensitive): Weigh and dissolve IETMA immediately before use. IETMA is prone to hydrolysis in aqueous solutions over time.

  • Alkylation: Calculate the total molarity of cysteine residues in your sample. Add IETMA to achieve a 15x molar excess over total thiols. (Do not exceed 20 mM final concentration in the tube).

  • Dark Incubation: Immediately wrap the reaction tube in aluminum foil. Incubate at Room Temperature (20–25°C) for exactly 30 to 45 minutes .

    • Causality Note: Exceeding 45 minutes provides diminishing returns for cysteine alkylation while exponentially increasing the rate of off-target lysine amination.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM (or at least equal to the initial IETMA concentration). Incubate for 15 minutes at room temperature. The free thiols in DTT will rapidly scavenge any remaining IETMA, preventing further protein modification during downstream processing.

  • Cleanup: Proceed immediately to your standard cleanup protocol (e.g., SP3, FASP, or Desalting columns) to remove the quenched reagent and buffer salts prior to MS analysis.

References

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173-1187.[Link]

Validation & Comparative

A Comparative Guide to the Efficacy of (2-Iodoethyl)trimethylammonium iodide versus Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of Alkylating Agents

Alkylating agents represent one of the earliest and most foundational classes of anticancer drugs.[1] Their therapeutic effect stems from their ability to form covalent bonds with nucleophilic moieties in cells, most critically with the DNA of rapidly proliferating cancer cells.[2][3] By attaching an alkyl group to DNA, these agents disrupt the DNA structure, impeding replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Traditional alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide), nitrosoureas, and platinum-based compounds (which act similarly by forming adducts), have been mainstays in chemotherapy for decades.[2][4] However, their efficacy is often limited by significant off-target toxicity and the development of cellular resistance.[3][5] This has driven the search for novel alkylating agents with improved reactivity, selectivity, and a more favorable therapeutic index.

This guide introduces (2-Iodoethyl)trimethylammonium iodide , a quaternary ammonium salt, and evaluates its potential efficacy as an alkylating agent in comparison to these established drugs. We will dissect its mechanism based on its unique structure and provide the experimental frameworks necessary to validate these claims.

Mechanisms of Action: A Tale of Two Chemistries

Traditional Alkylating Agents: The Cross-linking Paradigm

Most traditional alkylating agents are bifunctional, meaning they possess two reactive groups. This allows them to form not only single (monofunctional) adducts but also inter- and intrastrand cross-links within the DNA double helix.[1][2] These cross-links are particularly cytotoxic because they are difficult for the cell's DNA repair machinery to resolve, creating a formidable barrier to DNA replication.[2][5]

The primary target for these agents is the N7 position of guanine, a highly nucleophilic site within the DNA major groove.[5] Nitrogen mustards, for example, form a highly reactive aziridinium ion that readily attacks this site.[5]

Caption: Mechanism of a traditional bifunctional alkylating agent.

(2-Iodoethyl)trimethylammonium iodide: A Monofunctional Agent with Unique Properties

(2-Iodoethyl)trimethylammonium iodide is structurally distinct. It is a quaternary ammonium salt, which means it carries a permanent positive charge.[6] It is a monofunctional agent, possessing a single reactive site: the ethyl chain activated by an iodide leaving group.

Its proposed mechanism is a direct SN2 (bimolecular nucleophilic substitution) reaction. The key features dictating its efficacy are:

  • The Leaving Group: Iodide (I⁻) is an exceptionally good leaving group, far superior to the chloride (Cl⁻) found in many nitrogen mustards.[7][8][9] This is because iodide is a larger, more polarizable, and less basic ion, making the C-I bond weaker and more susceptible to nucleophilic attack.[10][11] This suggests that (2-Iodoethyl)trimethylammonium iodide could be significantly more reactive than its chloro- or bromo-analogues.

  • The Quaternary Ammonium Head: The bulky, positively charged trimethylammonium group likely influences the molecule's biological activity. While it may hinder passive diffusion across the cell membrane, it could facilitate interactions with the negatively charged phosphate backbone of DNA or be a substrate for specific cellular transporters, potentially offering a novel mechanism for cellular uptake and target selectivity.

Caption: Proposed mechanism of (2-Iodoethyl)trimethylammonium iodide.

Comparative Efficacy: A Data-Driven Analysis

Direct, peer-reviewed comparative studies on the cytotoxicity of (2-Iodoethyl)trimethylammonium iodide against traditional anticancer agents are not widely available in public literature. Its chloro-analogue, chlormequat chloride, is primarily documented as a plant growth regulator that inhibits gibberellin biosynthesis.[6][12][13] However, we can construct a scientifically-grounded comparison based on fundamental chemical principles and data from related compounds.

FeatureTraditional Alkylating Agents (e.g., Nitrogen Mustards)(2-Iodoethyl)trimethylammonium iodideRationale & Supporting Evidence
Functionality Typically BifunctionalMonofunctionalTraditional agents like mustards and nitrosoureas are designed to cross-link DNA.[2] (2-Iodoethyl)trimethylammonium iodide has one reactive iodoethyl group.
Primary Target N7 of GuanineNucleophilic sites in DNA (e.g., N7-Guanine, N3-Adenine)The N7 of guanine is the most nucleophilic site in DNA and a common target for alkylating agents.[5][14]
Leaving Group Chloride (Cl⁻) or complex moietyIodide (I⁻)Iodide is a significantly better leaving group than chloride, leading to a faster reaction rate. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[7][8][9]
Reactivity Variable; requires activation (e.g., cyclization)Potentially very high (direct SN2)The excellent leaving group ability of iodide suggests a faster kinetic rate of alkylation compared to chloro-derivatives.[10]
Key Cytotoxic Lesion Interstrand Cross-linksMonoadductsBifunctional agents cause highly toxic cross-links.[1] Monofunctional agents create single adducts, which can still be cytotoxic if repair mechanisms are overwhelmed.[5]
Charge at Phys. pH Neutral (prodrugs) or charged intermediatePermanent Positive ChargeThe quaternary ammonium group is always positively charged, which will affect its solubility, membrane permeability, and molecular interactions.[6]
Potential Resistance Increased DNA repair (e.g., O⁶-AT), decreased uptake, increased drug efflux.[5]Potentially similar DNA repair mechanisms; altered transporter expression.Cellular resistance to alkylating agents often involves enhancing DNA repair pathways or reducing intracellular drug concentration.[5]

Experimental Protocols for Efficacy Evaluation

To provide a framework for empirical comparison, we present standardized, self-validating protocols to assess the cytotoxic and DNA-alkylating efficacy of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

This protocol determines the concentration of an agent that inhibits the growth of cultured cancer cells by 50% (GI50).

Causality: The SRB assay is chosen for its reliability and basis in measuring total cellular protein content, which provides a stable endpoint for cell mass and, by extension, cell viability.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., HT1080 fibrosarcoma) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of (2-Iodoethyl)trimethylammonium iodide and a reference traditional alkylating agent (e.g., Chlorambucil, Cisplatin) in a suitable culture medium.

  • Exposure: Remove the initial medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the drug-containing medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[15]

Protocol 2: Assessment of DNA Alkylation via Comet Assay (Single-Cell Gel Electrophoresis)

This protocol visualizes and quantifies DNA damage (specifically strand breaks and alkali-labile sites resulting from alkylation) in individual cells.

Causality: The Comet assay is a sensitive method to detect DNA damage. Alkylated bases are often removed by DNA repair enzymes, creating transient abasic sites and single-strand breaks. Under alkaline electrophoresis conditions, these breaks allow DNA to migrate out of the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage.

Methodology:

  • Cell Treatment: Treat a suspension of cells (e.g., 1x10⁶ cells/mL) with various concentrations of the alkylating agents for a short duration (e.g., 1 hour).

  • Cell Embedding: Mix a small aliquot of treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution (to remove cell membranes and proteins), leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged, fragmented DNA will migrate from the nucleoid towards the anode.

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA in the comet tail using imaging software. The percentage of DNA in the tail is a direct measure of the level of DNA damage.[16][17]

Experimental Workflow Diagram

Experimental_Workflow Start Select Cell Line (e.g., HT1080) Treat_Cytotox Treat cells with serial dilutions of Alkylating Agents Start->Treat_Cytotox Treat_DNA Treat cells with agents (short exposure) Start->Treat_DNA SRB_Assay Perform SRB Assay (48-72h incubation) Treat_Cytotox->SRB_Assay GI50 Calculate GI50 Values (Cytotoxicity) SRB_Assay->GI50 Comparison Comparative Efficacy Analysis GI50->Comparison Comet_Assay Perform Alkaline Comet Assay Treat_DNA->Comet_Assay Comet_Analysis Quantify % Tail DNA (DNA Damage) Comet_Assay->Comet_Analysis Comet_Analysis->Comparison

Caption: Workflow for comparing alkylating agent efficacy.

Synthesis and Future Directions

The chemical structure of (2-Iodoethyl)trimethylammonium iodide presents a compelling case for its potential as a highly reactive monofunctional alkylating agent. Its primary theoretical advantage over traditional agents like nitrogen mustards lies in the superior leaving group ability of iodide, which suggests a more rapid rate of DNA alkylation.[8][10]

However, its permanent positive charge introduces both opportunities and challenges. While potentially enabling novel targeting strategies, it may also significantly limit its ability to passively cross cell membranes, a critical step for reaching its intracellular DNA target.

Key questions for future research include:

  • Cellular Uptake: Is (2-Iodoethyl)trimethylammonium iodide actively transported into cells? If so, by which transporters?

  • Comparative Cytotoxicity: How do the GI50 values of this compound compare to equimolar concentrations of traditional agents like cisplatin or chlorambucil across a panel of cancer cell lines?

  • DNA Adduct Profile: What is the precise nature and distribution of the DNA adducts it forms? Are specific sequence contexts preferred?

  • In Vivo Efficacy: Can this compound demonstrate anti-tumor activity in preclinical animal models, and what is its toxicity profile in a whole-organism context?

By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of (2-Iodoethyl)trimethylammonium iodide and determine its true potential as a novel tool in chemical biology and drug development.

References

  • Vertex AI Search. (2026, January 23). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
  • Academia.edu. Quaternary ammonium salts as highly efficient and green alkylating agents for N-alkylation of azaheterocycles under microwave irradiation.
  • NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.
  • PubMed. Synergistic cytotoxicity of different alkylating agents for epithelial ovarian cancer.
  • MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • Filo. (2025, August 5). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F.
  • Portland Press. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids.
  • Wikipedia. Alkylating antineoplastic agent.
  • Química Orgánica. The leaving group in the nucleophilic substitution - SN2.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • PMC. Versatile cell-based assay for measuring DNA alkylation damage and its repair.
  • Wikipedia. Chlormequat.
  • PubMed. (1989, November 1). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo.
  • Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?
  • Quora. (2017, September 29). Why is iodine a good nucleophile as well as a good leaving group?
  • Semantic Scholar. (2007, March 1). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia.
  • Chemistry LibreTexts. (2024, April 3). 7.4: Leaving Groups.
  • ACS Publications. (2017, August 7). Quaternary Ammonium Salts as Alkylating Reagents in C–H Activation Chemistry.
  • PubMed. Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action.
  • ACS GCI Pharmaceutical Roundtable. TMS Iodide.
  • SciSpace. (2019, March 28). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions.
  • PubMed. In vitro transcription analysis of DNA alkylation by nitrogen mustard.
  • Wiley Online Library. (2025, October 17). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
  • PubMed. (2019, April 17). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C-H alkylation reactions: solid alternatives for gaseous olefins.
  • bioRxiv. (2021, September 9). Versatile cell-based assay for measuring DNA alkylation damage and its repair.
  • Agrolong. (2025, June 12). How Chlormequat Chloride Regulates Plant Growth and Improves Crop Yield.
  • Knowledge. (2022, July 29). The feature and application of Chlormequat Chloride.
  • Springer Nature Experiments. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity.

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Iodoethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide for (2-Iodoethyl)trimethylammonium Iodide

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols for handling (2-Iodoethyl)trimethylammonium iodide. This is not a generic safety data sheet; it is a self-validating procedural framework built on the causality of the chemical's specific molecular hazards.

Hazard Profile & Mechanistic Causality

(2-Iodoethyl)trimethylammonium iodide (CAS: 5110-69-0) is a specialized biochemical reagent structurally analogous to choline[1]. Its hazard profile is driven by two distinct pharmacophores:

  • The Quaternary Ammonium Cation: Makes the compound highly water-soluble and allows it to mimic endogenous acetylcholine, potentially interfering with neuromuscular signaling if systemically absorbed[2].

  • The Iodoethyl Moiety: The iodine atom is an excellent leaving group, transforming the ethyl chain into a potent alkylating agent. It can covalently bind to nucleophilic sites on biological macromolecules (such as proteins and DNA), causing severe tissue irritation and long-term toxicity[3]. Furthermore, upon heating to decomposition, it releases highly toxic fumes of nitrogen oxides (NOx) and iodine gas (I-)[4].

Quantitative Hazard Metrics

To contextualize the operational risks, the following table summarizes the compound's physicochemical data and their direct logistical implications:

PropertyValueOperational Implication
CAS Number 5110-69-0Unique identifier for inventory and regulatory cross-referencing[3].
Molecular Weight 340.97 g/mol High mass limits vapor pressure, meaning the primary airborne risk is aerosolized dust rather than vapor.
Decomposition Temp 229-231 °CThermal stress or aggressive exothermic reactions will release toxic I- and NOx fumes[3][4].
Solubility Highly soluble in waterRapidly absorbs through sweat or mucous membranes; requires strict ambient moisture control[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling alkylating quaternary ammonium salts. Every layer of protection must serve a specific mechanistic purpose.

PPE ComponentSpecificationMechanistic Causality & Validation
Hand Protection Double-layered Nitrile (min 5 mil) or NeopreneCausality: Halogenated alkyl compounds can permeate thin latex. Validation: Double-gloving creates a self-validating barrier; if the outer glove tears, the intact inner glove alerts the user to change gloves before dermal alkylation occurs.
Eye/Face Protection Tight-fitting chemical splash gogglesCausality: The salt is a fine powder that can easily aerosolize. Contact with the cornea causes rapid alkylation and severe irritation. Validation: Goggles must leave no gap against the face; safety glasses are strictly prohibited.
Respiratory Protection N95 or P100 particulate respiratorCausality: Prevents inhalation of quaternary ammonium dust, which readily absorbs across respiratory mucosa causing systemic cholinergic toxicity[2]. Validation: Perform a positive/negative pressure seal check prior to entering the workspace.
Body Protection Flame-resistant lab coat & impermeable apronCausality: Prevents the accumulation of static-charged powder on woven clothing, which could lead to delayed dermal exposure[5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of (2-Iodoethyl)trimethylammonium iodide is tightly controlled from weighing to reaction setup.

Step 1: Pre-Operational Setup

  • Action: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Ground all equipment.

  • Causality: Quaternary ammonium salts generate significant static charge. A sudden static discharge can scatter the powder, leading to uncontrolled exposure.

  • Validation: Verify airflow visually using a continuous flow monitor. If powder clings to the spatula or flies upward during a test tap, static is present. Stop, use an anti-static gun (zerostat), and proceed.

Step 2: Weighing and Transfer

  • Action: Tare an anti-static weigh boat. Use a PTFE-coated or ceramic spatula (avoid reactive metals). Transfer the required mass slowly[5].

  • Causality: Metal spatulas can act as conduits for static discharge and may react with free iodine if the reagent has begun to degrade.

  • Validation: Ensure the balance reading stabilizes immediately. A drifting weight indicates moisture absorption from the air (hygroscopicity), meaning the container was left open too long.

Step 3: Dissolution

  • Action: Slowly add the powder to the chosen solvent (e.g., cold water or ethanol) under continuous stirring. Strictly avoid strong bases during initial dissolution.

  • Causality: Strong bases can trigger a Hofmann elimination reaction, degrading the compound and releasing volatile, toxic byproducts.

  • Validation: Monitor the solution temperature. A rapid exotherm indicates an unintended side reaction; if observed, immediately submerge the flask in an ice bath.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surfaces with a 1% aqueous sodium thiosulfate solution, followed by a water wipe.

  • Causality: Thiosulfate acts as a mild nucleophile and reducing agent, safely quenching any residual alkylating iodoethyl groups and reducing free iodine to inert iodide.

Logical Workflow Visualization

The following diagram maps the critical path for handling this compound, ensuring that safety protocols are integrated directly into the experimental execution.

G A Hazard Identification: (2-Iodoethyl)trimethylammonium iodide B Primary Risk: Alkylating Agent & Cholinergic Analog A->B C Engineering Controls: Chemical Fume Hood (>100 fpm) B->C D PPE Donning: Double Nitrile, Splash Goggles C->D E Operational Execution: Static-Free Weighing & Dissolution D->E F Decontamination: 1% Sodium Thiosulfate Wipe E->F G Waste Disposal: Segregate from Oxidizers F->G

Workflow for handling (2-Iodoethyl)trimethylammonium iodide from hazard ID to disposal.

Emergency Response & Spill Management

In the event of a spill, execute this self-validating protocol:

  • Isolate: Immediately evacuate the immediate vicinity of the spill to prevent tracking the powder.

  • Neutralize: Cover the solid spill with a 1:1 mixture of sand and sodium carbonate. Causality: This suppresses aerosolization and neutralizes any acidic byproducts of decomposition.

  • Quench: Lightly mist the covered area with 5% sodium thiosulfate. Validation: The absence of a brown/purple iodine tint confirms that the reactive iodine species have been successfully reduced.

  • Collect: Sweep using non-sparking tools into a hazardous waste container. Do not use a standard vacuum, which will aerosolize the fine particulates.

Disposal & Waste Management

  • Segregation: Never mix (2-Iodoethyl)trimethylammonium iodide waste with strong oxidizers or acids. Causality: Oxidation will rapidly liberate toxic iodine gas[4].

  • Quenching: Before disposal, unreacted stock solutions should be treated with a 2-fold molar excess of aqueous sodium thiosulfate and allowed to stir for 24 hours. Validation: This ensures complete destruction of the alkylating pharmacophore via nucleophilic substitution before it enters the waste stream.

  • Labeling: Label the final container clearly as "Toxic/Alkylating Aqueous Waste - Contains Quaternary Ammonium Salts and Iodine."

References

  • NextSDS. "(2-iodoethyl)trimethylammonium iodide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Lookchem. "Cas 5110-69-0, (2-iodoethyl)trimethylammonium iodide." Lookchem Chemical Database. Available at:[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Iodoethyl)trimethylammonium iodide
Reactant of Route 2
(2-Iodoethyl)trimethylammonium iodide

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